CCG-222740
Description
Properties
IUPAC Name |
N-(4-chlorophenyl)-5,5-difluoro-1-[3-(furan-2-yl)benzoyl]piperidine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19ClF2N2O3/c24-18-6-8-19(9-7-18)27-21(29)17-12-23(25,26)14-28(13-17)22(30)16-4-1-3-15(11-16)20-5-2-10-31-20/h1-11,17H,12-14H2,(H,27,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMTPYUTZAJWGPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(CC1(F)F)C(=O)C2=CC=CC(=C2)C3=CC=CO3)C(=O)NC4=CC=C(C=C4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19ClF2N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Rho/MRTF/SRF Pathway Inhibitor CCG-222740: A Technical Guide to its Effects on Alpha-Smooth Muscle Actin
For Researchers, Scientists, and Drug Development Professionals
Introduction
CCG-222740 is a potent and selective, second-generation small molecule inhibitor of the Rho/myocardin-related transcription factor (MRTF)/serum response factor (SRF) signaling pathway.[1][2][3] This pathway plays a critical role in the transdifferentiation of fibroblasts into myofibroblasts, a key event in the pathogenesis of fibrotic diseases and cancer stroma formation. A hallmark of myofibroblast differentiation is the expression of alpha-smooth muscle actin (α-SMA), encoded by the ACTA2 gene.[4][5] this compound has emerged as a valuable research tool and potential therapeutic agent due to its ability to effectively suppress α-SMA expression and consequently mitigate fibrotic processes.[1][6] This technical guide provides an in-depth overview of the effects of this compound on α-SMA, including quantitative data, detailed experimental protocols, and visualizations of the underlying signaling pathways.
Core Mechanism of Action
This compound exerts its effects by targeting the MRTF/SRF transcriptional pathway.[2][6] Under normal conditions, globular actin (G-actin) sequesters MRTF in the cytoplasm. Upon activation of Rho GTPases, actin polymerization into filamentous actin (F-actin) is stimulated. This releases MRTF, allowing it to translocate to the nucleus where it binds to SRF, a transcription factor. The MRTF/SRF complex then drives the expression of target genes, including ACTA2, which leads to the production of α-SMA.[5][7] this compound disrupts this cascade, leading to a down-regulation of α-SMA expression.[4][6]
Quantitative Data on the Effects of this compound on α-SMA
The following tables summarize the quantitative effects of this compound on α-SMA expression and related cellular processes as documented in the scientific literature.
Table 1: In Vitro Efficacy of this compound on α-SMA Expression
| Cell Type | Concentration(s) | Treatment Duration | Observed Effect on α-SMA | Reference |
| Pancreatic Stellate Cells (PSCs) | 1 µM | 6 days | Significantly reduced protein levels. | [6][8] |
| Cancer-Associated Fibroblasts (CAFs) | Not specified | 72 hours | Decreased protein levels. | [6] |
| Human Conjunctival Fibroblasts | 10 µM, 25 µM | Not specified | Potent decrease in protein expression. | [1] |
| Human Conjunctival Fibroblasts | Various | 24 hours | Potent inhibitor of ACTA2 gene expression. | [4] |
Table 2: Functional and Other Relevant IC50 Values for this compound
| Assay | Cell Type | IC50 Value | Reference |
| Fibroblast-mediated collagen contraction | Human Conjunctival Fibroblasts | 5 µM | [1][3][9] |
| Cell Viability (MTT Assay) | Cancer-Associated Fibroblasts (CAFs) | ~10 µM | [1][6] |
Table 3: In Vivo Efficacy of this compound on α-SMA Expression
| Animal Model | Dosage and Administration | Treatment Duration | Observed Effect on α-SMA | Reference |
| Caerulein-stimulated KC mice | 100 mg/kg/day (oral gavage) | 7 days | Significantly reduced levels in the pancreas. | [1] |
Key Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the effects of this compound on α-SMA.
Western Blotting for α-SMA Protein Quantification
Objective: To determine the relative protein levels of α-SMA in cell lysates following treatment with this compound.
Protocol:
-
Cell Culture and Treatment: Plate cells (e.g., pancreatic stellate cells, cancer-associated fibroblasts) at a suitable density and allow them to adhere. Treat the cells with various concentrations of this compound or a vehicle control (e.g., DMSO) for the desired duration (e.g., 72 hours).
-
Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Protein Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on a polyacrylamide gel by SDS-PAGE. Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against α-SMA overnight at 4°C. A primary antibody against a housekeeping protein (e.g., vinculin, β-actin, or GAPDH) should be used as a loading control.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the α-SMA band intensity to the corresponding loading control.
Quantitative Real-Time PCR (qRT-PCR) for ACTA2 Gene Expression
Objective: To measure the relative mRNA levels of the ACTA2 gene (which codes for α-SMA) in cells treated with this compound.
Protocol:
-
Cell Culture and Treatment: Culture and treat cells with this compound as described for Western blotting.
-
RNA Extraction: Isolate total RNA from the cells using a commercial RNA extraction kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
qRT-PCR:
-
Prepare a reaction mixture containing cDNA, forward and reverse primers for ACTA2 and a housekeeping gene (e.g., GAPDH, ACTB), and a suitable qPCR master mix.
-
Perform the qPCR reaction in a real-time PCR thermal cycler.
-
-
Data Analysis: Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative fold change in ACTA2 gene expression, normalized to the housekeeping gene.
Fibroblast-Mediated Collagen Contraction Assay
Objective: To assess the functional impact of this compound on the contractile ability of fibroblasts, a process dependent on α-SMA.
Protocol:
-
Cell Preparation: Culture human conjunctival fibroblasts and prepare a single-cell suspension.
-
Collagen Gel Preparation: Prepare a solution of type I collagen and mix it with the fibroblast suspension.
-
Gel Polymerization: Pipette the cell-collagen mixture into a 24-well plate and allow it to polymerize at 37°C for 1 hour.
-
Treatment: After polymerization, gently detach the gels from the sides of the wells and add culture medium containing different concentrations of this compound or a vehicle control.
-
Contraction Measurement: Image the gels at regular intervals (e.g., daily for 7 days). Measure the area of the gels using image analysis software.
-
Data Analysis: Calculate the percentage of gel contraction relative to the initial area. Determine the IC50 value of this compound for inhibiting collagen contraction.
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate the key signaling pathway affected by this compound and a typical experimental workflow for its evaluation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. axonmedchem.com [axonmedchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Activation of MRTF-A–dependent gene expression with a small molecule promotes myofibroblast differentiation and wound healing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Rho/MRTF pathway inhibitor this compound reduces stellate cell activation and modulates immune cell populations in KrasG12D; Pdx1-Cre (KC) mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [PDF] Force activates smooth muscle α-actin promoter activity through the Rho signaling pathway | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. Sapphire Bioscience [sapphirebioscience.com]
A Technical Guide to the Discovery and Synthesis of CCG-222740: A Potent Inhibitor of the Rho/MRTF/SRF Pathway
For Researchers, Scientists, and Drug Development Professionals
Introduction
CCG-222740 is a potent and selective second-generation small molecule inhibitor of the Rho/Myocardin-Related Transcription Factor (MRTF)/Serum Response Factor (SRF) signaling pathway.[1] This pathway is a critical regulator of gene expression involved in fibrosis and cancer metastasis. The development of this compound represents a significant advancement in the search for therapeutics targeting these pathologies. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of this compound, intended for researchers and professionals in the field of drug development.
Discovery and Rationale
The discovery of this compound stemmed from the optimization of a previous generation of Rho/MRTF/SRF pathway inhibitors, such as CCG-203971. While promising, earlier compounds exhibited limitations in potency and were associated with cytotoxicity. The development of this compound aimed to enhance the therapeutic window by increasing potency against the target pathway while minimizing off-target effects and cellular toxicity.[1][2]
Chemical Synthesis
While the precise, step-by-step synthesis of this compound is proprietary and not publicly detailed, the general synthetic approach for this class of nipecotic bis(amide) inhibitors involves a multi-step process. The synthesis is based on the further optimization of the chemical scaffold of its predecessor, CCG-203971, to achieve increased potency and a longer in vivo half-life with reduced toxicity.[2]
Mechanism of Action
This compound exerts its biological effects by inhibiting the MRTF/SRF-mediated gene transcription. The Rho signaling pathway plays a crucial role in actin cytoskeleton dynamics. Upon activation, RhoA stimulates the polymerization of globular actin (G-actin) into filamentous actin (F-actin). This process releases MRTF-A from its sequestration by G-actin, allowing it to translocate to the nucleus. In the nucleus, MRTF-A acts as a co-activator for SRF, leading to the transcription of target genes involved in cell proliferation, migration, and fibrosis. These target genes include alpha-smooth muscle actin (α-SMA) and connective tissue growth factor (CTGF). This compound disrupts this cascade, leading to a reduction in the expression of these profibrotic and pro-metastatic genes.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound in various in vitro assays.
Table 1: In Vitro Potency and Cytotoxicity
| Assay | Cell Line | IC50 / EC50 | Cytotoxicity | Reference |
| Fibroblast-mediated Collagen Contraction | Human Conjunctival Fibroblasts | 5 µM | Less cytotoxic than CCG-203971 | [1][3] |
| Cell Viability (MTT Assay) | Cancer-Associated Fibroblasts (CAFs) | ~10 µM | - | [3][4][5] |
| SRF Reporter Gene Activity | Human Conjunctival Fibroblasts | Markedly decreased | - | [1] |
Table 2: In Vivo Efficacy
| Animal Model | Dosing | Outcome | Reference |
| Rabbit Model of Glaucoma Filtration Surgery | Local delivery | Increased long-term success of surgery by 67% | [1] |
| Mouse Model of Pancreatic Fibrosis (Caerulein-stimulated KC mice) | 100 mg/kg/day (oral gavage) for 7 days | Significantly reduced α-SMA levels in the pancreas | [3][6] |
Experimental Protocols
Fibroblast-Mediated Collagen Contraction Assay
This assay assesses the ability of fibroblasts to contract a collagen matrix, a key process in fibrosis.
-
Cell Preparation: Human conjunctival fibroblasts are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS).
-
Collagen Matrix Preparation: A solution of type I collagen is prepared and neutralized. Fibroblasts are then suspended in this collagen solution.
-
Assay Setup: The fibroblast-collagen mixture is pipetted into 24-well plates and allowed to polymerize at 37°C.
-
Treatment: Following polymerization, the gels are gently detached from the well sides, and media containing various concentrations of this compound or vehicle control is added.
-
Data Acquisition: The gels are cultured for a specified period (e.g., 7 days), and the change in gel diameter is measured over time. The IC50 is calculated based on the concentration-dependent inhibition of collagen contraction.[1][7][8][9]
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
-
Cell Seeding: Cancer-Associated Fibroblasts (CAFs) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound or a vehicle control.
-
Incubation: The cells are incubated for a specified period (e.g., 72 hours).[4]
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: A solubilization solution (e.g., DMSO or a detergent-based solution) is added to dissolve the formazan crystals.
-
Data Acquisition: The absorbance is measured at a specific wavelength (typically 570 nm) using a microplate reader. The IC50 is determined from the dose-response curve.[4]
Western Blotting for α-SMA and Collagen
This technique is used to detect and quantify the protein levels of α-SMA and collagen, key markers of fibrosis.
-
Cell Lysis: Cells treated with this compound or vehicle are lysed to extract total protein.
-
Protein Quantification: The protein concentration of the lysates is determined using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is blocked to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for α-SMA and collagen. A loading control antibody (e.g., GAPDH or β-actin) is also used.
-
Secondary Antibody Incubation: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: The band intensities are quantified using densitometry software and normalized to the loading control.[10][11]
Conclusion
This compound is a promising preclinical candidate for the treatment of fibrotic diseases and cancer. Its improved potency and favorable safety profile over earlier-generation inhibitors make it a valuable tool for studying the Rho/MRTF/SRF pathway and a potential therapeutic agent. The experimental protocols and data presented in this guide provide a foundation for further research and development in this area.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- 6. The Rho/MRTF pathway inhibitor this compound reduces stellate cell activation and modulates immune cell populations in KrasG12D; Pdx1-Cre (KC) mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 8. Activation of Fibroblast Contractility via Cell-Cell Interactions and Soluble Signals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bioscience.co.uk [bioscience.co.uk]
- 10. Novel Rho/MRTF/SRF Inhibitors Block Matrix-stiffness and TGF-β–Induced Fibrogenesis in Human Colonic Myofibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
CCG-222740: A Technical Guide for Targeting Cancer-Associated Fibroblasts
An In-depth Analysis for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of CCG-222740, a selective inhibitor of the Rho/Myocardin-Related Transcription Factor (MRTF) pathway, and its application in the study of cancer-associated fibroblasts (CAFs). CAFs are a critical component of the tumor microenvironment, playing a significant role in cancer progression, metastasis, and therapeutic resistance. Understanding and targeting the mechanisms that govern CAF activation is a promising strategy in oncology research.
Mechanism of Action: Inhibiting the Rho/MRTF Pathway
This compound exerts its effects by disrupting the Rho/MRTF signaling cascade, a key pathway in the activation of fibroblasts and the fibrotic processes they mediate. This pathway is implicated in the hyper-activation of pancreatic stellate cells, a major source of CAFs in pancreatic cancer. By inhibiting this pathway, this compound effectively reduces the expression of alpha-smooth muscle actin (α-SMA), a hallmark of activated fibroblasts, thereby mitigating fibrosis and potentially blocking melanoma metastasis.[1][2] In cancer cells, treatment with this compound leads to the exclusion of MRTF from the nucleus.[3]
In Vitro Effects of this compound on Cancer-Associated Fibroblasts
Studies on CAFs isolated from mouse pancreatic tumors have demonstrated the potent anti-fibrotic and anti-proliferative effects of this compound.
Quantitative Data Summary: In Vitro Studies
| Parameter | Cell Type | Concentration | Duration | Result | Reference |
| Cell Viability (IC50) | Murine Pancreatic CAFs | ~10 µM | 72 hours | Decreased cell viability | [1][4] |
| Collagen Production | Murine Pancreatic CAFs | Not specified | 72 hours | Decreased levels of Collagen I, IIa, and IV | [5][4] |
| α-SMA Expression | Murine Pancreatic Stellate Cells | 1 µM | Not specified | Reduced α-SMA levels | [1] |
| α-SMA Expression | Human Conjunctival Fibroblasts | 10, 25 µM | Not specified | Potent decrease in α-SMA protein expression | [2] |
| Cell Cycle Proteins | Murine Pancreatic CAFs | 10, 20 µM | 72 hours | Increased p27, Decreased Cyclin D1 | [2][5][4] |
| Collagen Contraction | Fibroblasts | 5 µM (IC50) | Not specified | Inhibition of fibroblast-mediated collagen contraction | [2] |
In Vivo Effects of this compound in Pancreatic Cancer Models
In vivo studies using mouse models of pancreatic cancer have further substantiated the therapeutic potential of this compound.
Quantitative Data Summary: In Vivo Studies
| Parameter | Animal Model | Dosage | Duration | Result | Reference |
| α-SMA Levels | KC mice (LSL-KrasG12D/+; Pdx-1-Cre) | 100 mg/kg/day (oral gavage) | 7 days | Significantly reduced α-SMA levels in the pancreas | [1][2][5] |
| CD4 T Cells | KC mice | 100 mg/kg/day | 7 days | Significant up-regulation in the percentage of infiltrating CD4 T cells | [1] |
| Macrophages | KC mice | 100 mg/kg/day | 7 days | Decreased percentage of macrophages in the pancreas (12.2% vs 14.4% in control) | [1] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway and a general experimental workflow for studying the effects of this compound on CAFs.
Experimental Protocols
The following are generalized protocols for key experiments mentioned in the cited literature. Researchers should optimize these protocols based on their specific cell lines, reagents, and equipment.
Cell Viability (MTT Assay)
-
Cell Seeding: Seed cancer-associated fibroblasts in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 5, 10, 20, 50 µM) for 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.
Western Blotting
-
Cell Lysis: After treatment with this compound for 72 hours, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against α-SMA, Collagen I, p27, Cyclin D1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities using image analysis software and normalize to the loading control.
In Vivo Administration and Tissue Analysis
-
Animal Model: Utilize a relevant mouse model of pancreatic cancer, such as the KC (LSL-KrasG12D/+; Pdx-1-Cre) mice.
-
Treatment: Administer this compound at a dose of 100 mg/kg daily via oral gavage for a specified duration (e.g., 7 days). A control group should receive the vehicle.
-
Tissue Collection: At the end of the treatment period, euthanize the mice and collect the pancreata.
-
Immunohistochemistry (IHC):
-
Fix the pancreatic tissues in 10% neutral buffered formalin and embed them in paraffin.
-
Cut 5 µm sections and perform antigen retrieval.
-
Block endogenous peroxidase activity and non-specific binding.
-
Incubate the sections with a primary antibody against α-SMA.
-
Apply a biotinylated secondary antibody followed by an avidin-biotin-peroxidase complex.
-
Develop the signal with a chromogen such as DAB and counterstain with hematoxylin.
-
Image the slides and quantify the α-SMA positive area.
-
-
Flow Cytometry:
-
Prepare single-cell suspensions from the pancreatic tissue by enzymatic digestion.
-
Stain the cells with a panel of fluorescently labeled antibodies against immune cell markers (e.g., CD45, CD3, CD4, CD11b).
-
Acquire the data on a flow cytometer.
-
Analyze the data using appropriate software to quantify the percentages of different immune cell populations.
-
This technical guide provides a solid foundation for researchers and drug development professionals interested in utilizing this compound as a tool to study and target cancer-associated fibroblasts. The provided data and protocols can serve as a starting point for designing and conducting further investigations into the role of the Rho/MRTF pathway in the tumor microenvironment.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The Rho/MRTF pathway inhibitor this compound reduces stellate cell activation and modulates immune cell populations in KrasG12D; Pdx1-Cre (KC) mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
The Role of CCG-222740 in Melanoma Metastasis Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Metastatic melanoma remains a significant clinical challenge, with a pressing need for novel therapeutic strategies that can overcome intrinsic and acquired resistance to current treatments. The small molecule inhibitor CCG-222740 has emerged as a promising agent in preclinical melanoma research, primarily through its targeted disruption of the Rho/Myocardin-Related Transcription Factor (MRTF) signaling pathway. This pathway is a critical regulator of cytoskeletal dynamics, cell motility, and gene expression programs integral to cancer cell invasion and metastasis. This technical guide provides an in-depth overview of the core research surrounding this compound's mechanism of action, its quantifiable effects on melanoma cells, and detailed experimental protocols for its investigation.
Introduction: Targeting the Rho/MRTF Pathway in Melanoma
Melanoma metastasis is a complex, multi-step process involving the detachment of cancer cells from the primary tumor, invasion into surrounding tissues, intravasation into blood or lymphatic vessels, survival in circulation, and extravasation to form secondary tumors at distant sites. A key driver of this process is the aberrant activation of signaling pathways that control the actin cytoskeleton and cell migration. The Rho family of small GTPases, particularly RhoA, are central players in this context.
The RhoA signaling cascade culminates in the activation of the transcriptional co-activator MRTF. In its inactive state, MRTF is sequestered in the cytoplasm bound to globular actin (G-actin). Upon RhoA activation, which can be triggered by various upstream signals in cancer cells, actin polymerization into filamentous actin (F-actin) depletes the cytoplasmic pool of G-actin. This liberates MRTF, allowing it to translocate to the nucleus. In the nucleus, MRTF partners with the Serum Response Factor (SRF) to drive the transcription of a suite of genes involved in cell migration, invasion, and tissue remodeling.[1][2]
This compound is a potent and selective small-molecule inhibitor of the Rho/MRTF pathway.[3][4][5] It represents a targeted therapeutic strategy aimed at disrupting the transcriptional machinery that underpins the metastatic phenotype of melanoma cells.
This compound: Mechanism of Action and Preclinical Efficacy
This compound functions by preventing the nuclear accumulation of MRTF, thereby inhibiting SRF-mediated gene transcription. This targeted action leads to a range of anti-cancer effects in melanoma cells, particularly in subtypes with high intrinsic activation of the Rho/MRTF pathway, such as those with NRAS mutations.[1][6]
Inhibition of Melanoma Cell Viability and Proliferation
While this compound can reduce the viability of some cancer-associated cells, its primary role in melanoma appears to be in modulating metastasis and overcoming drug resistance rather than direct cytotoxicity at lower concentrations.[3][4] However, in combination with other targeted agents, it can significantly impact cell survival.
Attenuation of Melanoma Cell Migration and Invasion
A hallmark of this compound's activity is its ability to inhibit the migratory and invasive capacity of melanoma cells. By disrupting the MRTF/SRF transcriptional axis, this compound downregulates the expression of genes crucial for cell motility and the degradation of the extracellular matrix.
Synergistic Effects with MEK Inhibitors in NRAS-Mutant Melanoma
A significant area of research has focused on the combination of this compound with MEK inhibitors, such as trametinib, for the treatment of NRAS-mutant melanomas.[1][6][7] These melanomas are often resistant to MEK inhibitors alone. The activation of the Rho/MRTF pathway has been identified as a key mechanism of intrinsic resistance to MEK inhibition in this subtype.[1][6] By co-targeting both the MAPK and Rho/MRTF pathways, researchers have observed synergistic effects, leading to enhanced cancer cell killing.
Overcoming Acquired Resistance to Targeted Therapies
The Rho/MRTF pathway has also been implicated in acquired resistance to BRAF inhibitors in BRAF-mutant melanoma.[2] Inhibition of this pathway with compounds like this compound has been shown to re-sensitize resistant melanoma cells to BRAF inhibitors, suggesting a broader role for this compound in addressing therapy resistance.[2]
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies on this compound in melanoma and related research.
| Cell Line | Assay | Compound | Concentration | Effect | Reference |
| Cancer-Associated Fibroblasts (CAFs) | Cell Viability | This compound | IC50 of ~10 µM | Decreased cell viability | [3][4] |
| Human Conjunctival Fibroblasts | αSMA Protein Expression | This compound | 10, 25 µM | Potent decrease in αSMA expression | [4] |
| Fibroblasts | Collagen Contraction Assay | This compound | IC50 of 5 µM | Inhibition of collagen contraction | [4] |
| Cell Line | Assay | Treatment | Effect | Reference |
| SK-Mel-147 (NRAS-mutant) | Clonogenicity Assay | 6 µM this compound + 1 nM Trametinib | Dramatic suppression of clonogenicity | [1] |
| SK-Mel-147 (NRAS-mutant) | Apoptosis Assay | 10 µM this compound + 12.5 nM Trametinib | Induction of apoptosis | [1] |
| NRAS-mutant melanoma cell lines | Cell Viability | This compound + Trametinib | Synergistic reduction in cell viability | [1][6] |
| BRAFi-resistant melanoma cells | Cell Viability | 10 µM this compound + Vemurafenib | Re-sensitization to Vemurafenib | [2] |
Signaling Pathways and Experimental Workflows
The RhoA/MRTF/SRF Signaling Pathway
The following diagram illustrates the canonical RhoA/MRTF/SRF signaling pathway and the point of inhibition by this compound.
Caption: The RhoA/MRTF/SRF signaling pathway and inhibition by this compound.
Experimental Workflow: Investigating Drug Synergy
The following diagram outlines a typical experimental workflow to assess the synergistic effects of this compound and a MEK inhibitor like trametinib on melanoma cell viability.
Caption: Workflow for assessing synergistic effects on cell viability.
Experimental Protocols
This section provides an overview of key experimental protocols used in the study of this compound. Note that specific parameters may require optimization depending on the cell line and laboratory conditions.
Cell Viability Assay (e.g., CellTiter-Glo®)
This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.
Materials:
-
Melanoma cell lines (e.g., SK-Mel-147)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Opaque-walled 96-well plates
-
This compound and other test compounds (e.g., trametinib)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Luminometer
Procedure:
-
Cell Seeding: Trypsinize and count melanoma cells. Seed the cells in opaque-walled 96-well plates at a predetermined density (e.g., 2,000-5,000 cells/well) in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound and/or other compounds in culture medium. Add the desired concentrations of the compounds to the wells. Include vehicle control wells (e.g., DMSO).
-
Incubation: Incubate the plates for the desired treatment period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
Assay:
-
Equilibrate the plate and its contents to room temperature for approximately 30 minutes.
-
Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence of each well using a luminometer.
-
Data Analysis: Subtract the average background luminescence from all readings. Normalize the data to the vehicle control wells to determine the percentage of cell viability.
Immunofluorescence for MRTF-A Nuclear Localization
This method is used to visualize the subcellular localization of MRTF-A and assess the effect of this compound on its nuclear translocation.
Materials:
-
Melanoma cells (e.g., SK-Mel-147)
-
Glass coverslips in 24-well plates
-
This compound
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody against MRTF-A
-
Fluorescently labeled secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment: Seed cells on glass coverslips in 24-well plates and allow them to adhere. Treat the cells with this compound (e.g., 10 µM) or vehicle control for a specified time (e.g., 24 hours).
-
Fixation and Permeabilization:
-
Wash the cells with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
-
Blocking and Antibody Incubation:
-
Wash with PBS.
-
Block non-specific binding with blocking buffer for 1 hour at room temperature.
-
Incubate with the primary anti-MRTF-A antibody diluted in blocking buffer overnight at 4°C.
-
Wash with PBS.
-
Incubate with the fluorescently labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature in the dark.
-
-
Staining and Mounting:
-
Wash with PBS.
-
Stain the nuclei with DAPI for 5 minutes.
-
Wash with PBS.
-
Mount the coverslips onto glass slides using mounting medium.
-
-
Imaging and Analysis: Visualize the cells using a fluorescence microscope. Capture images and quantify the nuclear and cytoplasmic fluorescence intensity of MRTF-A to determine its subcellular localization.
Western Blotting for Rho/MRTF Pathway Proteins
Western blotting is used to detect and quantify the expression levels of proteins within the Rho/MRTF signaling pathway.
Materials:
-
Melanoma cell lysates
-
Protein lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-RhoA, anti-MRTF-A, anti-SRF, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction and Quantification: Lyse treated and untreated melanoma cells in protein lysis buffer. Quantify the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Denature protein lysates and separate them by size on an SDS-PAGE gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Imaging:
-
Wash the membrane with TBST.
-
Apply the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).
Clonogenic Assay
This in vitro cell survival assay assesses the ability of a single cell to grow into a colony, providing a measure of the long-term effects of a compound on cell proliferation.
Materials:
-
Melanoma cells
-
6-well plates
-
This compound and/or other compounds
-
Fixative (e.g., 6% glutaraldehyde)
-
Staining solution (e.g., 0.5% crystal violet)
Procedure:
-
Cell Seeding and Treatment: Seed a low density of cells (e.g., 200-500 cells/well) in 6-well plates. Treat the cells with the desired concentrations of compounds.
-
Incubation: Incubate the plates for 1-3 weeks, allowing colonies to form.
-
Fixation and Staining:
-
Remove the medium and wash the wells with PBS.
-
Fix the colonies with a fixative solution for at least 30 minutes.
-
Remove the fixative and stain the colonies with crystal violet solution.
-
-
Colony Counting: Wash the plates with water and allow them to dry. Count the number of colonies (typically defined as a cluster of ≥50 cells).
-
Analysis: Calculate the plating efficiency and surviving fraction for each treatment condition.
Conclusion and Future Directions
This compound has demonstrated significant potential as a tool to probe the role of the Rho/MRTF pathway in melanoma metastasis and as a potential therapeutic agent, particularly in combination with targeted therapies for resistant melanoma subtypes. Its ability to inhibit key processes in the metastatic cascade and to re-sensitize resistant cells to existing drugs highlights the importance of targeting non-canonical signaling pathways in cancer therapy.
Future research should focus on in vivo studies to validate the preclinical findings in relevant animal models of melanoma metastasis. Further investigation into the molecular mechanisms downstream of MRTF/SRF inhibition by this compound will likely uncover additional therapeutic vulnerabilities. The development of more potent and specific analogs of this compound and their evaluation in clinical trials will be a critical next step in translating these promising preclinical findings into tangible benefits for patients with metastatic melanoma.
References
- 1. researchgate.net [researchgate.net]
- 2. In Vitro Evaluation of Notch Inhibition to Enhance Efficacy of Radiation Therapy in Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Screening for metastasis-related genes in mouse melanoma cells through sequential tail vein injection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Injection of Syngeneic Murine Melanoma Cells to Determine Their Metastatic Potential in the Lungs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of B16 melanoma growth and metastasis in C57BL mice by vaccination with a syngeneic endothelial cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Clonogenic Assay: Adherent Cells - PMC [pmc.ncbi.nlm.nih.gov]
CCG-222740: A Chemical Probe for Elucidating Myocardin-Related Transcription Factor (MRTF) Signaling
A Technical Guide for Researchers and Drug Development Professionals
Introduction
The Myocardin-Related Transcription Factor (MRTF)-Serum Response Factor (SRF) signaling pathway is a critical regulator of cellular processes dependent on actin cytoskeletal dynamics, including gene expression, cell proliferation, migration, and fibrosis. Dysregulation of this pathway is implicated in numerous diseases, most notably in fibrotic conditions and cancer metastasis. The small molecule CCG-222740 has emerged as a potent and selective chemical probe for investigating the intricate mechanisms of MRTF-SRF signaling. This orally active inhibitor offers researchers a valuable tool to dissect the pathway's role in both normal physiology and pathological states, and it holds promise for the development of novel therapeutics. This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative data, detailed experimental protocols, and visualizations of the relevant biological and experimental frameworks.
Mechanism of Action of this compound
This compound functions as a selective inhibitor of the Rho/MRTF/SRF signaling pathway.[1][2] The core of this pathway involves the dynamic interplay between globular actin (G-actin) and MRTF. In its inactive state, MRTF is sequestered in the cytoplasm through its association with G-actin.[3] Upstream signals, often initiated by Rho GTPases, trigger the polymerization of G-actin into filamentous actin (F-actin). This process depletes the pool of G-actin available to bind MRTF, leading to the release of MRTF.[3][4] Once liberated, MRTF translocates to the nucleus, where it acts as a transcriptional co-activator for Serum Response Factor (SRF). The MRTF/SRF complex then binds to CArG box DNA sequences in the promoter regions of target genes, driving the expression of genes involved in cytoskeletal organization, cell adhesion, and extracellular matrix production, such as alpha-smooth muscle actin (α-SMA).[3][5]
This compound exerts its inhibitory effect by interfering with this signaling cascade, leading to the nuclear exclusion of MRTF.[6][7] By preventing the nuclear accumulation of MRTF, this compound effectively blocks the transcription of SRF-dependent genes. This mechanism has been shown to reduce the expression of key fibrotic markers like α-SMA and collagen, thereby inhibiting the activation of fibroblasts and stellate cells, which are key drivers of tissue fibrosis.[2][6][8]
Quantitative Data for this compound
The efficacy and potency of this compound have been quantified in various in vitro and in vivo models. The following tables summarize the key quantitative data available for this chemical probe.
| Assay | Cell Line/Model | Parameter | Value | Reference |
| Cell Viability | Cancer-Associated Fibroblasts (CAFs) | IC50 | ~10 µM | [1][6] |
| Fibroblast-mediated Collagen Contraction | Human Conjunctival Fibroblasts | IC50 | 5 µM | [1][9] |
| SRF Reporter Gene Activity | Human Conjunctival Fibroblasts | Inhibition | Marked decrease | [10] |
| Parameter | Effect | Concentration/Dosage | Cell Line/Model | Reference |
| α-SMA Protein Expression | Potent Inhibition | 10 µM, 25 µM | Human Conjunctival Fibroblasts | [1] |
| α-SMA and Collagen 2A Levels | Reduction | 1 µM | Mouse Pancreatic Stellate Cells | [6] |
| Collagen I, 2a, and IV Levels | Decreased | Low concentrations | Cancer-Associated Fibroblasts (CAFs) | [6] |
| Cyclin D1 Protein Levels | Decreased | 10 µM, 20 µM (72 hours) | Cancer-Associated Fibroblasts (CAFs) | [1] |
| p27 Protein Levels | Increased | 10 µM, 20 µM (72 hours) | Cancer-Associated Fibroblasts (CAFs) | [1] |
| α-SMA Levels (in vivo) | Significant Reduction | 100 mg/kg/day (oral gavage for 7 days) | Caerulein-stimulated KC mice | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound.
Fibroblast-Mediated Collagen Contraction Assay
This assay assesses the ability of fibroblasts to remodel and contract an extracellular matrix, a key process in fibrosis that is dependent on the MRTF-SRF pathway.
Materials:
-
Rat tail collagen, type I
-
Dulbecco's Modified Eagle Medium (DMEM), 5X
-
Sterile 1N NaOH
-
Fibroblast cell suspension (e.g., human conjunctival fibroblasts)
-
24-well tissue culture plates
-
Sterile spatula or pipette tip
Protocol:
-
Prepare the collagen gel solution on ice. For each well, mix 8 parts cold collagen solution with 2 parts cell suspension in the desired medium.
-
Neutralize the collagen solution by adding 1N NaOH dropwise while mixing until the pH reaches 7.2-7.4 (indicated by a color change of the phenol red in the medium).
-
Add 0.5 mL of the cell-collagen mixture to each well of a 24-well plate, ensuring no air bubbles are introduced.
-
Incubate the plate at 37°C for 1 hour to allow for collagen polymerization.
-
After polymerization, gently add 1.0 mL of culture medium containing the desired concentration of this compound or vehicle control on top of each gel.
-
Incubate the cultures for the desired period (e.g., 2 days).
-
To initiate contraction, gently detach the collagen gels from the sides of the wells using a sterile spatula or pipette tip.
-
The area of the collagen gel is then measured at various time points to quantify the extent of contraction. This can be done by imaging the plates and analyzing the images using software like ImageJ.
Western Blot for Alpha-Smooth Muscle Actin (α-SMA)
This protocol details the detection and quantification of α-SMA protein levels in cell lysates, a key downstream target of the MRTF-SRF pathway.
Materials:
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
Laemmli sample buffer (2X)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody against α-SMA
-
Primary antibody against a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Add ice-cold lysis buffer and scrape the cells.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 12,000 rpm for 20 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Sample Preparation:
-
Mix equal amounts of protein (e.g., 20-30 µg) with an equal volume of 2X Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5 minutes.
-
-
SDS-PAGE and Transfer:
-
Load the samples onto an SDS-PAGE gel and run the electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-α-SMA antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities using densitometry software and normalize to the loading control.
-
SRF Reporter Gene Assay
This assay measures the transcriptional activity of the SRF promoter in response to signaling pathway activation or inhibition.
Materials:
-
HEK293 cells (or other suitable cell line)
-
SRF-responsive luciferase reporter plasmid (e.g., SRF-RE-Luc)
-
Transfection reagent
-
Dual-luciferase reporter assay system
-
Luminometer
Protocol:
-
Cell Seeding and Transfection:
-
Seed HEK293 cells in a 96-well plate.
-
Co-transfect the cells with the SRF-responsive luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) using a suitable transfection reagent.
-
-
Treatment:
-
After 24 hours, replace the medium with fresh medium containing various concentrations of this compound or vehicle control.
-
Stimulate the cells with an appropriate agonist (e.g., serum) to activate the MRTF-SRF pathway.
-
-
Luciferase Assay:
-
After the desired incubation period (e.g., 6-24 hours), lyse the cells.
-
Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.
-
Calculate the fold change in SRF reporter activity relative to the vehicle-treated control.
-
Visualizations
The following diagrams, generated using the DOT language for Graphviz, illustrate key aspects of MRTF signaling and the experimental workflows described.
Caption: The MRTF-SRF signaling pathway and the inhibitory action of this compound.
Caption: Workflow for the fibroblast-mediated collagen contraction assay.
Caption: Workflow for Western blot analysis of α-SMA expression.
Conclusion
This compound is a valuable and well-characterized chemical probe for the study of MRTF-SRF signaling. Its selectivity and demonstrated efficacy in both in vitro and in vivo models make it an indispensable tool for researchers investigating the roles of this pathway in fibrosis, cancer, and other cellular processes. The detailed protocols and data presented in this guide are intended to facilitate the effective use of this compound in advancing our understanding of MRTF-mediated biology and to support the development of novel therapeutic strategies targeting this critical signaling nexus.
References
- 1. cellbiolabs.com [cellbiolabs.com]
- 2. pubcompare.ai [pubcompare.ai]
- 3. Investigating Fibroblast-Induced Collagen Gel Contraction Using a Dynamic Microscale Platform - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. abeomics.com [abeomics.com]
- 6. Activation of Fibroblast Contractility via Cell-Cell Interactions and Soluble Signals [bio-protocol.org]
- 7. promega.com [promega.com]
- 8. Single-molecule tracking (SMT) and localization of SRF and MRTF transcription factors during neuronal stimulation and differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Rho/MRTF pathway inhibitor this compound reduces stellate cell activation and modulates immune cell populations in KrasG12D; Pdx1-Cre (KC) mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
Unveiling the Anti-Fibrotic Potential of CCG-222740: A Technical Guide
An In-depth Examination of a Novel Rho/MRTF/SRF Pathway Inhibitor for Fibrotic Diseases
Fibrosis, the excessive accumulation of extracellular matrix, poses a significant threat to organ function and is a hallmark of numerous chronic diseases, contributing to over 40% of all deaths in the developed world.[1] The quest for effective anti-fibrotic therapies has led to the investigation of novel molecular pathways, with the Rho/myocardin-related transcription factor (MRTF)/serum response factor (SRF) signaling cascade emerging as a promising target. This technical guide delves into the anti-fibrotic properties of CCG-222740, a potent and selective second-generation inhibitor of the MRTF/SRF pathway.[2][3] this compound has demonstrated significant efficacy in preclinical models of fibrosis, offering a potential new therapeutic strategy for a range of fibrotic conditions.[1][4][5]
Core Mechanism of Action: Inhibition of the Rho/MRTF/SRF Pathway
This compound exerts its anti-fibrotic effects by targeting the Rho/MRTF/SRF signaling pathway, a critical regulator of cellular processes involved in fibrosis, including fibroblast activation, proliferation, and extracellular matrix production.[5][6][7] The activation of this pathway is initiated by Rho GTPases, which promote the polymerization of globular actin (G-actin) into filamentous actin (F-actin). This change in actin dynamics releases MRTF from its association with G-actin, allowing it to translocate to the nucleus. In the nucleus, MRTF acts as a transcriptional co-activator for SRF, driving the expression of pro-fibrotic genes such as alpha-smooth muscle actin (α-SMA), a key marker of myofibroblast differentiation, and connective tissue growth factor (CTGF).[4] this compound disrupts this cascade, leading to the suppression of pro-fibrotic gene expression and a reduction in fibrotic processes.[4][5]
References
- 1. researchgate.net [researchgate.net]
- 2. axonmedchem.com [axonmedchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Identification of Pirin as a Molecular Target of the CCG-1423/CCG-203971 Series of Antifibrotic and Antimetastatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Rho/MRTF pathway inhibitor this compound reduces stellate cell activation and modulates immune cell populations in KrasG12D; Pdx1-Cre (KC) mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. glpbio.com [glpbio.com]
CCG-222740: A Novel Inhibitor of Extracellular Matrix Remodeling and Fibrosis
A Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Fibrotic diseases, characterized by the excessive deposition and remodeling of the extracellular matrix (ECM), contribute to a significant portion of mortality and morbidity worldwide. A key driver of this process is the transformation of fibroblasts into contractile, ECM-secreting myofibroblasts. This transformation is heavily regulated by the Rho/Myocardin-Related Transcription Factor (MRTF)/Serum Response Factor (SRF) signaling pathway. CCG-222740 has emerged as a potent, second-generation small molecule inhibitor of this pathway, demonstrating significant anti-fibrotic efficacy in a range of preclinical models. This document provides a comprehensive technical overview of this compound's mechanism of action, its quantifiable impact on ECM components, and detailed protocols for evaluating its effects.
Introduction: The Central Role of ECM in Fibrosis
The extracellular matrix is a complex network of proteins and polysaccharides that provides structural and biochemical support to surrounding cells. In healthy tissues, ECM homeostasis is tightly regulated. However, following chronic injury or inflammation, this balance is disrupted, leading to fibrosis. This pathological process involves the overproduction, deposition, and cross-linking of ECM components, particularly collagens, by activated myofibroblasts. This excessive matrix stiffens the tissue, impairs organ function, and creates a pro-fibrotic feedback loop that perpetuates the disease state.[1][2]
The Rho/MRTF/SRF Signaling Axis: A Key Fibrotic Driver
The Rho/MRTF/SRF pathway is a critical mechanotransduction pathway that translates external physical and chemical cues into pro-fibrotic gene expression.
-
Activation: Stimuli such as transforming growth factor-beta (TGF-β), lysophosphatidic acid (LPA), and increased matrix stiffness activate RhoA, a small GTPase.[1][3]
-
Actin Dynamics: Activated RhoA promotes the polymerization of globular actin (G-actin) into filamentous actin (F-actin), leading to the formation of stress fibers.[1]
-
MRTF Translocation: In quiescent cells, MRTF-A is bound to G-actin in the cytoplasm. The depletion of the cellular G-actin pool, caused by F-actin polymerization, liberates MRTF-A.[4]
-
Gene Transcription: Freed from G-actin, MRTF-A translocates to the nucleus, where it binds to Serum Response Factor (SRF). This complex then drives the transcription of a suite of target genes essential for myofibroblast differentiation and ECM production, including alpha-smooth muscle actin (ACTA2), connective tissue growth factor (CTGF), and various collagen genes (COL1A1, COL1A2).[5][6][7]
This compound was developed as a potent and selective inhibitor of this transcriptional pathway.[1][8] It effectively disrupts the nuclear localization of MRTF, thereby preventing the transcription of key fibrotic genes.[2][4] Recent studies also suggest that Pirin, an iron-containing nuclear protein, may be a molecular target of the this compound series of compounds.[6]
Quantitative Impact of this compound on ECM Remodeling
This compound has demonstrated potent, concentration-dependent effects on various cellular processes central to fibrosis and ECM remodeling.
Table 1: In Vitro Efficacy of this compound
| Parameter | Cell Type | Assay | IC50 / Effective Concentration | Source(s) |
| Cell Viability | Cancer-Associated Fibroblasts (CAFs) | MTT Assay | ~10 µM | [1][2][9] |
| Collagen Contraction | Human Conjunctival Fibroblasts | Fibroblast-Mediated Collagen Contraction | 5 µM | [5][8][10][11] |
| α-SMA Expression | Human Conjunctival Fibroblasts | Western Blot | Potent decrease at 10 & 25 µM | [10] |
| α-SMA & Collagen IIa | Primary Pancreatic Stellate Cells (PSCs) | Western Blot | Significant reduction at 1 µM | [1][12][13] |
| Collagen I, IIa, IV & α-SMA | Cancer-Associated Fibroblasts (CAFs) | Western Blot | Decreased levels observed | [1][2][9][13] |
| MRTF/SRF Target Genes | Various | Gene Expression (qRT-PCR) | More potent than predecessor CCG-203971 | [2][5][8] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Condition | Dosage & Administration | Key Finding | Source(s) |
| KC Mice | Caerulein-Induced Pancreatitis | 100 mg/kg, oral gavage, 7 days | Significantly reduced α-SMA levels in pancreas | [9][12] |
| Rabbit Model | Glaucoma Filtration Surgery | Local Delivery | Prevented scar tissue formation | [8][14] |
| Mouse Model | Bleomycin-Induced Skin Fibrosis | Not specified for 222740, but series is effective | Reduces skin thickening and collagen deposition | [3][6][7] |
Detailed Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the anti-fibrotic effects of this compound.
Fibroblast-Mediated Collagen Contraction Assay
This assay serves as a functional in vitro model of tissue contraction, a key process in fibrosis.[8]
Principle: Myofibroblasts exert contractile forces on their surrounding ECM. This assay measures the ability of a compound to inhibit this contraction by quantifying the reduction in the surface area of a fibroblast-populated collagen gel over time.
Protocol:
-
Cell Preparation: Culture primary fibroblasts (e.g., human conjunctival or dermal fibroblasts) to ~80% confluency. Harvest cells by trypsinization and resuspend in serum-free medium at a concentration of 2.5 x 10^5 cells/mL.
-
Gel Preparation: On ice, mix Type I collagen solution (e.g., rat tail collagen) with a neutralizing buffer and concentrated cell culture medium.
-
Casting Gels: Add the cell suspension to the collagen mixture. Quickly pipette 0.5 mL of the final mixture into each well of a 24-well plate.
-
Polymerization: Incubate the plate at 37°C for 1 hour to allow the collagen to polymerize into a solid gel.
-
Treatment: Gently detach the gels from the sides of the wells using a sterile pipette tip. Add 1 mL of culture medium containing this compound at various concentrations (e.g., 0.1 µM to 50 µM) or a vehicle control (e.g., 0.1% DMSO).
-
Incubation & Imaging: Incubate at 37°C. Capture digital images of the gels at specified time points (e.g., 24, 48, 72 hours).
-
Analysis: Use image analysis software (e.g., ImageJ) to measure the surface area of each gel. Calculate the percentage of contraction relative to the initial area. Determine the IC50 value by plotting the percentage of inhibition against the log of the this compound concentration.
Western Blotting for ECM Protein Expression
This technique is used to quantify changes in the protein levels of key fibrotic markers like α-SMA and collagens.[1]
Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and detected using specific primary antibodies against the target proteins (e.g., anti-α-SMA, anti-Collagen I).
Protocol:
-
Cell Culture and Lysis: Plate fibroblasts or stellate cells and treat with this compound for a specified duration (e.g., 72 hours).[9]
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer. Load samples onto a polyacrylamide gel and separate by electrophoresis.
-
Membrane Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies (e.g., anti-α-SMA, anti-Collagen I, anti-β-actin as a loading control) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensities using densitometry software and normalize the target protein signal to the loading control.
Quantitative Real-Time PCR (qRT-PCR) for Fibrotic Gene Expression
This method is used to measure changes in the mRNA levels of MRTF/SRF target genes.[5][6]
Principle: RNA is extracted from cells, reverse-transcribed into complementary DNA (cDNA), and then the abundance of specific gene transcripts (e.g., ACTA2, CTGF) is quantified using real-time PCR with gene-specific primers.
Protocol:
-
Cell Treatment and RNA Extraction: Treat cells with this compound as in the Western Blot protocol. Extract total RNA using a commercial kit (e.g., RNeasy Kit).
-
RNA Quality and Quantity Check: Assess RNA integrity and concentration using a spectrophotometer (e.g., NanoDrop).
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a reverse transcriptase enzyme and appropriate primers (oligo(dT) or random hexamers).
-
Real-Time PCR: Prepare a PCR reaction mix containing cDNA template, forward and reverse primers for the gene of interest, and a fluorescent DNA-binding dye (e.g., SYBR Green).
-
Run the reaction in a real-time PCR cycler.
-
Analysis: Determine the cycle threshold (Ct) for each gene. Calculate the relative gene expression using the ΔΔCt method, normalizing the target gene expression to a stable housekeeping gene (e.g., GAPDH or ACTB).
Conclusion and Future Directions
This compound is a powerful tool for investigating the role of the Rho/MRTF/SRF pathway in extracellular matrix remodeling and fibrosis. Its ability to potently inhibit myofibroblast activation and the production of key ECM components underscores its therapeutic potential. Data from both in vitro functional assays and in vivo disease models consistently demonstrate its anti-fibrotic efficacy.[1][8] Future research should continue to explore its application in a wider range of fibrotic diseases, optimize delivery strategies for specific organs, and further elucidate its downstream effects on the complex tumor microenvironment and immune cell populations.[1][12][15]
References
- 1. The Rho/MRTF pathway inhibitor this compound reduces stellate cell activation and modulates immune cell populations in KrasG12D; Pdx1-Cre (KC) mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. storage.prod.researchhub.com [storage.prod.researchhub.com]
- 4. Novel Rho/MRTF/SRF Inhibitors Block Matrix-stiffness and TGF-β–Induced Fibrogenesis in Human Colonic Myofibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Identification of Pirin as a Molecular Target of the CCG-1423/CCG-203971 Series of Antifibrotic and Antimetastatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. selleckchem.com [selleckchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. axonmedchem.com [axonmedchem.com]
- 12. cancer-research-network.com [cancer-research-network.com]
- 13. researchgate.net [researchgate.net]
- 14. Inhibition of Myocardin-Related Transcription Factor/Serum Response Factor Signaling Decreases Lung Fibrosis and Promot… [ouci.dntb.gov.ua]
- 15. The Rho/MRTF pathway inhibitor this compound reduces stellate cell activation and modulates immune cell populations in KrasG12D; Pdx1-Cre (KC) mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for CCG-222740 In Vitro Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
CCG-222740 is a potent and selective small molecule inhibitor of the Rho/Myocardin-Related Transcription Factor (MRTF) pathway.[1][2] This pathway is a critical regulator of cytoskeletal dynamics and the expression of genes involved in cell motility, fibrosis, and proliferation. By inhibiting the nuclear translocation of MRTF, this compound effectively downregulates the transcription of target genes, such as those encoding for alpha-smooth muscle actin (α-SMA) and various collagens.[1][3] These application notes provide detailed protocols for the in vitro use of this compound in cell culture, focusing on assays to assess its effects on cell viability, protein expression, and cell cycle progression.
Mechanism of Action
This compound functions by disrupting the Rho/MRTF/SRF signaling cascade. In unstimulated cells, MRTF is sequestered in the cytoplasm through its association with globular actin (G-actin). Upon Rho activation, actin polymerization leads to a depletion of the G-actin pool, causing the dissociation of MRTF and its subsequent translocation to the nucleus. In the nucleus, MRTF acts as a transcriptional co-activator for Serum Response Factor (SRF), driving the expression of genes containing the serum response element (SRE). This compound prevents the nuclear accumulation of MRTF, thereby inhibiting this transcriptional program.[3][4]
Data Presentation
In Vitro Activity of this compound on Fibroblast and Cancer Cells
| Cell Line | Assay Type | Parameter | Value | Reference |
| Cancer-Associated Fibroblasts (CAFs) | Cell Viability (MTT) | IC50 | ~10 µM | [1][4] |
| Human Conjunctival Fibroblasts | Collagen Contraction | IC50 | 5 µM | [2][5] |
| Pancreatic Stellate Cells | Protein Expression | α-SMA & Collagen IIA Reduction | Effective at 1 µM | [3] |
| Human Conjunctival Fibroblasts | Cell Viability | Cytotoxicity | Low (100% viability at 10 µM) | [6] |
Effects of this compound on Cell Cycle and Related Proteins in CAFs
| Treatment | Duration | Protein/Parameter | Effect | Reference |
| 10-20 µM this compound | 72 hours | Cyclin D1 | Decreased | [1][2] |
| 10-20 µM this compound | 72 hours | p27 | Increased | [1][2] |
| 10 µM this compound | 72 hours | G1 Cell Cycle Phase | Trend towards arrest (p=0.09) | [4] |
Experimental Protocols
Stock Solution Preparation
-
Solvent Selection : this compound is typically dissolved in dimethyl sulfoxide (DMSO).
-
Stock Concentration : Prepare a high-concentration stock solution, for example, 10 mM or 50 mg/mL in DMSO.
-
Storage : Store the stock solution at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles.
-
Working Dilutions : On the day of the experiment, prepare fresh dilutions of this compound from the stock solution in the appropriate cell culture medium. Ensure the final DMSO concentration in the culture medium is consistent across all treatments and does not exceed a level that affects cell viability (typically ≤ 0.1%).
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is designed to determine the IC50 of this compound on a given cell line, such as Cancer-Associated Fibroblasts (CAFs).
Materials:
-
Target cells (e.g., murine CAFs)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well flat-bottom plates
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
MTT solvent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol)
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Cell Seeding :
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of approximately 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.
-
-
Drug Treatment :
-
Prepare serial dilutions of this compound in complete medium. A typical concentration range to test would be from 0.1 µM to 100 µM.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration).
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the appropriate this compound concentration or vehicle control.
-
Incubate for the desired treatment period (e.g., 72 hours).
-
-
MTT Addition :
-
After the incubation period, add 20 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
-
Formazan Solubilization :
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 150 µL of MTT solvent (e.g., DMSO) to each well to dissolve the crystals.
-
Cover the plate and agitate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement :
-
Read the absorbance at 570-590 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control cells and plot the dose-response curve to determine the IC50.
-
Protocol 2: Western Blot Analysis of Protein Expression
This protocol describes the detection of changes in the expression of proteins such as α-SMA, Cyclin D1, and p27 following treatment with this compound.
Materials:
-
6-well plates
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer and system (e.g., PVDF membrane)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-α-SMA, anti-Cyclin D1, anti-p27, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment :
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with the desired concentrations of this compound (e.g., 10 µM and 20 µM) and a vehicle control for a specified time (e.g., 72 hours).
-
-
Lysate Preparation :
-
Wash cells twice with ice-cold PBS.
-
Add ice-cold lysis buffer to each well and scrape the cells.
-
Incubate on ice for 30 minutes, then centrifuge at 12,000 rpm for 20 minutes at 4°C.
-
Collect the supernatant (protein lysate).
-
-
Protein Quantification and Sample Preparation :
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentrations and prepare samples by adding Laemmli buffer. Boil at 95-100°C for 5 minutes.
-
-
SDS-PAGE and Protein Transfer :
-
Load equal amounts of protein (e.g., 20-40 µg) into the wells of an SDS-PAGE gel.
-
Run the gel to separate proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting :
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection :
-
Apply the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system. Quantify band intensities using appropriate software and normalize to the loading control.
-
References
Application Notes and Protocols: Optimal Concentration of CCG-222740 for Fibroblast Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction
CCG-222740 is a potent and selective small molecule inhibitor of the Rho/Myocardin-Related Transcription Factor (MRTF) pathway.[1][2] This pathway plays a critical role in the activation of fibroblasts, a key event in the progression of fibrotic diseases and the formation of a supportive tumor microenvironment.[3][4] By inhibiting the MRTF/Serum Response Factor (SRF) transcriptional program, this compound effectively reduces the expression of fibrotic markers such as alpha-smooth muscle actin (α-SMA) and collagen, thereby mitigating fibroblast-mediated tissue remodeling.[3][5][6] These application notes provide a comprehensive guide to determining the optimal concentration of this compound for treating various fibroblast cell types, along with detailed experimental protocols.
Mechanism of Action: The Rho/MRTF/SRF Signaling Pathway
The activation of fibroblasts is largely controlled by the Rho/MRTF/SRF signaling cascade. Extracellular signals, such as growth factors or mechanical stress, lead to the activation of Rho GTPases. This activation promotes the polymerization of globular actin (G-actin) into filamentous actin (F-actin). MRTF is typically sequestered in the cytoplasm by binding to G-actin. As the pool of G-actin diminishes upon its polymerization to F-actin, MRTF is released and translocates to the nucleus. In the nucleus, MRTF acts as a coactivator for the Serum Response Factor (SRF), a transcription factor that drives the expression of genes involved in cell contractility, migration, and extracellular matrix deposition, including α-SMA (ACTA2) and collagens.[3][7] this compound exerts its inhibitory effect by preventing the nuclear accumulation of MRTF, thereby blocking the transcription of these pro-fibrotic genes.[2]
Data Presentation: In Vitro Efficacy of this compound on Fibroblasts
The optimal concentration of this compound can vary depending on the fibroblast type and the specific biological endpoint being measured. Below is a summary of effective concentrations from published studies.
| Cell Type | Assay | Effective Concentration Range (IC50) | Key Findings |
| Cancer-Associated Fibroblasts (CAFs) | Cell Viability (MTT Assay) | ~10 µM | Decreased cell viability.[1][3][5][8] |
| CAFs | Protein Expression (Western Blot) | 10 - 20 µM | Reduced levels of α-SMA, Collagen I, Collagen 2A, and Collagen IV.[3][5] |
| CAFs | Cell Cycle Analysis | 10 µM | Increased p27 and decreased Cyclin D1 levels, indicating growth arrest.[3][5][8] |
| Pancreatic Stellate Cells (PSCs) | Protein Expression (Western Blot) | 1 µM | Significantly reduced α-SMA and Collagen 2A levels.[2][3] |
| Human Conjunctival Fibroblasts | Protein Expression | 10 - 25 µM | Potent decrease in α-SMA protein expression.[1] |
| Human Conjunctival Fibroblasts | Collagen Contraction Assay | 5 µM | Inhibited fibroblast-mediated collagen contraction.[1][6][7] |
Experimental Protocols
General Experimental Workflow
A typical workflow for assessing the efficacy of this compound on fibroblasts involves several key stages, from initial cell culture to endpoint analysis.
Protocol 1: Determination of IC50 for Cell Viability in Cancer-Associated Fibroblasts (CAFs)
This protocol is adapted from studies on murine CAFs.[3][5]
1. Materials:
-
Murine Cancer-Associated Fibroblasts (CAFs)
-
DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (stock solution in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
DMSO
-
Microplate reader
2. Procedure:
-
Cell Seeding: Seed CAFs in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete DMEM. Allow cells to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound in culture medium. The final concentrations should range from 0.1 µM to 100 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound dose.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Assay:
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the this compound concentration and determine the IC50 value using non-linear regression.
Protocol 2: Western Blot Analysis of α-SMA and Collagen Expression
This protocol is suitable for analyzing changes in key fibrotic protein markers.[3][5]
1. Materials:
-
Fibroblasts (e.g., CAFs, PSCs)
-
6-well cell culture plates
-
This compound
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-α-SMA, anti-Collagen I, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
2. Procedure:
-
Cell Culture and Treatment: Seed fibroblasts in 6-well plates and allow them to adhere. Treat the cells with the desired concentrations of this compound (e.g., 1 µM, 10 µM, 20 µM) and a vehicle control for 72 hours.
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer to each well and scrape the cells.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Load 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Run the gel and transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash again and develop the blot using a chemiluminescence substrate.
-
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control like β-actin.
Protocol 3: Fibroblast-Mediated Collagen Contraction Assay
This assay assesses the functional impact of this compound on the contractile ability of fibroblasts.[7]
1. Materials:
-
Human Conjunctival Fibroblasts (or other fibroblast types)
-
DMEM with 10% FBS
-
Rat tail collagen type I
-
Neutralizing buffer (e.g., 1N NaOH)
-
24-well non-adherent plates
-
This compound
2. Procedure:
-
Collagen Gel Preparation:
-
On ice, mix collagen type I with DMEM and neutralizing buffer to a final collagen concentration of 1.5-2.0 mg/mL.
-
Keep the mixture on ice to prevent premature polymerization.
-
-
Cell Embedding:
-
Trypsinize and resuspend fibroblasts in serum-free DMEM at a concentration of 2 x 10^6 cells/mL.
-
Mix the cell suspension with the neutralized collagen solution to achieve a final cell density of 2 x 10^5 cells/mL.
-
-
Gel Polymerization:
-
Dispense 500 µL of the cell-collagen mixture into each well of a 24-well non-adherent plate.
-
Incubate at 37°C for 1 hour to allow the gels to polymerize.
-
-
Treatment:
-
After polymerization, add 1 mL of DMEM with 10% FBS containing various concentrations of this compound (e.g., 1 µM, 5 µM, 10 µM, 25 µM) or vehicle control to each well.
-
-
Contraction Measurement:
-
Gently detach the gels from the sides of the wells using a sterile pipette tip.
-
Monitor and photograph the gels daily for up to 7 days.
-
Measure the area of the gels at different time points using image analysis software.
-
-
Analysis: Calculate the percentage of gel contraction relative to the initial area. Compare the contraction in treated groups to the vehicle control. An IC50 can be determined by plotting contraction against the log of the inhibitor concentration.[7]
Conclusion
The optimal concentration of this compound for fibroblast treatment is context-dependent, with effective concentrations typically ranging from 1 µM to 25 µM in vitro. For inhibiting fibroblast activation and downstream fibrotic processes, a concentration of 1-10 µM is often sufficient.[2][3] To reduce cell viability, particularly in cancer-associated fibroblasts, concentrations around the IC50 of ~10 µM are required.[1][3] Researchers should perform dose-response studies for their specific fibroblast type and experimental endpoint to determine the most effective concentration. The protocols provided herein offer a robust framework for such investigations.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. The Rho/MRTF pathway inhibitor this compound reduces stellate cell activation and modulates immune cell populations in KrasG12D; Pdx1-Cre (KC) mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- 6. axonmedchem.com [axonmedchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for CCG-222740 Administration in Mouse Models of Fibrosis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of CCG-222740, a potent and selective inhibitor of the Rho/myocardin-related transcription factor (MRTF)/serum response factor (SRF) signaling pathway, in preclinical mouse models of fibrosis.[1][2][3] The information presented here is intended to guide researchers in designing and conducting experiments to evaluate the anti-fibrotic potential of this compound.
This compound has demonstrated efficacy in reducing fibrosis by inhibiting the activation of fibroblasts and stellate cells, key cell types in the pathogenesis of fibrotic diseases.[3][4] It has been shown to be more potent and less cytotoxic than earlier generation inhibitors of the MRTF/SRF pathway.[2][5][6]
Data Presentation
In Vitro Efficacy of this compound
| Assay | Cell Type | Metric | Value | Reference |
| Fibroblast-mediated collagen contraction | Human conjunctival fibroblasts | IC50 | 5 µM | [1][7][8] |
| Cell Viability | Cancer-Associated Fibroblasts (CAFs) | IC50 | ~10 µM | [1][3][9] |
| α-SMA and Collagen II reduction | Primary mouse pancreatic stellate cells | Effective Concentration | 1 µM | [3][9][10] |
In Vivo Efficacy of this compound in a Pancreatic Fibrosis Model
| Mouse Model | Fibrosis Induction | Treatment Protocol | Key Findings | Reference |
| KrasG12D; Pdx1-Cre (KC) mice | Caerulein (75 µg/kg) | 100 mg/kg/day this compound via oral gavage for 7 days | Significantly reduced α-SMA levels in the pancreas. Modulated immune cell infiltration (decreased macrophages, increased CD4 T cells). | [3][4][5][9] |
Signaling Pathway
The primary mechanism of action for this compound is the inhibition of the Rho/MRTF/SRF signaling pathway, which is a critical regulator of fibroblast activation and subsequent fibrosis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. axonmedchem.com [axonmedchem.com]
- 3. The Rho/MRTF pathway inhibitor this compound reduces stellate cell activation and modulates immune cell populations in KrasG12D; Pdx1-Cre (KC) mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Rho/MRTF pathway inhibitor this compound reduces stellate cell activation and modulates immune cell populations in KrasG12D; Pdx1-Cre (KC) mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Inhibition of Myocardin-Related Transcription Factor/Serum Response Factor Signaling Decreases Lung Fibrosis and Promot… [ouci.dntb.gov.ua]
- 8. researchgate.net [researchgate.net]
- 9. cancer-research-network.com [cancer-research-network.com]
- 10. researchgate.net [researchgate.net]
Application Note: Detecting α-SMA Reduction by CCG-222740 Using Western Blot
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for utilizing Western blotting to quantify the reduction of alpha-smooth muscle actin (α-SMA) expression in response to treatment with the Rho/myocardin-related transcription factor (MRTF) pathway inhibitor, CCG-222740.
Introduction
Alpha-smooth muscle actin (α-SMA), a key marker for myofibroblast differentiation, plays a crucial role in tissue fibrosis and cancer progression.[1][2] The expression of α-SMA is tightly regulated by various signaling pathways, including the Rho/MRTF pathway.[3] this compound is a small molecule inhibitor of the Rho/MRTF signaling pathway that has been shown to effectively decrease the activation of stellate cells and reduce α-SMA expression in vitro and in vivo.[3][4][5] This makes it a valuable tool for studying fibrotic diseases and cancer. This application note details a Western blot protocol to assess the efficacy of this compound in reducing α-SMA protein levels.
Signaling Pathway
The diagram below illustrates the simplified signaling pathway leading to α-SMA expression and the inhibitory action of this compound. Rho activation leads to the nuclear translocation of myocardin-related transcription factor (MRTF), which in turn activates the transcription of target genes, including α-SMA. This compound inhibits this pathway, leading to a reduction in α-SMA expression.
Caption: Rho/MRTF signaling pathway and this compound inhibition.
Experimental Workflow
The following diagram outlines the key steps of the Western blot protocol for detecting α-SMA reduction by this compound.
Caption: Western blot workflow for α-SMA detection.
Quantitative Data Summary
The following table summarizes representative quantitative data on the effect of this compound on α-SMA expression from published studies.
| Cell Type | This compound Concentration | Treatment Duration | Effect on α-SMA | Reference |
| Primary Mouse Pancreatic Stellate Cells | 1 µM | 6 days | Significant reduction | [3][6] |
| Human Conjunctival Fibroblasts | 10, 25 µM | Not Specified | Potent decrease in protein expression | [7] |
| Cancer-Associated Fibroblasts (CAFs) | ~10 µM (IC50 for viability) | Not Specified | Decreased levels | [4][7] |
| In vivo (KC mice) | 100 mg/kg/day (oral gavage) | 7 days | Significant reduction in pancreas | [7][8] |
Detailed Experimental Protocol
This protocol provides a step-by-step guide for performing a Western blot to detect α-SMA.
Materials and Reagents
-
Cell Culture: Appropriate cell line (e.g., pancreatic stellate cells, fibroblasts) and culture media.
-
This compound: Prepare stock solutions in DMSO.[7]
-
Lysis Buffer: RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors.
-
Protein Assay: BCA Protein Assay Kit.
-
SDS-PAGE: Precast polyacrylamide gels (e.g., 4-12% Bis-Tris) and running buffer.[9]
-
Transfer: PVDF membrane, transfer buffer (25 mM Tris, 192 mM glycine, 20% methanol).
-
Blocking Buffer: 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Primary Antibody: Anti-α-Smooth Muscle Actin antibody (e.g., clone 1A4 or a rabbit monoclonal). Recommended dilution: 1:1000.[10][11]
-
Secondary Antibody: HRP-conjugated anti-mouse or anti-rabbit IgG.
-
Loading Control Antibody: Anti-GAPDH or anti-β-actin antibody.
-
Detection Reagent: Enhanced chemiluminescence (ECL) substrate.
-
Imaging System: Chemiluminescence imager.
Protocol Steps
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) and a vehicle control (DMSO) for the desired time period (e.g., 24, 48, or 72 hours).
-
-
Cell Lysis and Protein Extraction:
-
Wash cells twice with ice-cold PBS.
-
Add ice-cold lysis buffer to the cells and incubate on ice for 30 minutes with occasional vortexing.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (protein extract) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each sample using a BCA protein assay according to the manufacturer's instructions.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer to each sample and boil at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane of a polyacrylamide gel.
-
Run the gel according to the manufacturer's recommendations until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
Confirm successful transfer by staining the membrane with Ponceau S.
-
-
Blocking:
-
Wash the membrane briefly with TBST.
-
Incubate the membrane in blocking buffer for 1 hour at room temperature with gentle agitation.[12]
-
-
Antibody Incubation:
-
Incubate the membrane with the primary anti-α-SMA antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Prepare the ECL detection reagent according to the manufacturer's instructions.
-
Incubate the membrane with the detection reagent for the recommended time.
-
Capture the chemiluminescent signal using an imaging system.
-
Strip the membrane (if necessary) and re-probe with a loading control antibody (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the α-SMA band intensity to the corresponding loading control band intensity.
-
Conclusion
This application note provides a comprehensive protocol for the Western blot-based detection and quantification of α-SMA reduction following treatment with this compound. This method is a reliable tool for researchers investigating the anti-fibrotic potential of this compound and for professionals in drug development studying the modulation of the Rho/MRTF pathway.
References
- 1. The role of α-smooth muscle actin in fibroblast-mediated matrix contraction and remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. neobiotechnologies.com [neobiotechnologies.com]
- 3. The Rho/MRTF pathway inhibitor this compound reduces stellate cell activation and modulates immune cell populations in KrasG12D; Pdx1-Cre (KC) mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. cancer-research-network.com [cancer-research-network.com]
- 9. researchgate.net [researchgate.net]
- 10. Alpha-Smooth Muscle Actin Monoclonal Antibody (1A4) (14-9760-82) [thermofisher.com]
- 11. alpha-Smooth Muscle Actin (D4K9N) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 12. Western blot protocol | Abcam [abcam.com]
Application Notes and Protocols for Collagen Contraction Assay Using CCG-222740
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing CCG-222740, a potent and selective inhibitor of the Rho/Myocardin-Related Transcription Factor (MRTF)/Serum Response Factor (SRF) signaling pathway, in fibroblast-mediated collagen contraction assays. This document includes an overview of the compound, detailed experimental protocols, and quantitative data presented for easy comparison.
Introduction
This compound is a small molecule inhibitor that targets the Rho/MRTF/SRF signaling cascade. This pathway is a critical regulator of actin cytoskeleton dynamics and is implicated in the differentiation of fibroblasts into contractile myofibroblasts, a key event in tissue remodeling and fibrosis. By inhibiting the nuclear translocation of MRTF, this compound effectively downregulates the expression of downstream target genes such as alpha-smooth muscle actin (α-SMA) and connective tissue growth factor (CTGF), which are essential for the contractile machinery of myofibroblasts.[1][2][3] This inhibitory action makes this compound a valuable tool for studying the mechanisms of fibrosis and for the development of potential anti-fibrotic therapies.
The collagen contraction assay is a widely used in vitro model to assess the contractile capacity of fibroblasts and their transition to myofibroblasts.[4] In this assay, fibroblasts are embedded within a three-dimensional collagen matrix. The ability of the cells to reorganize and contract the collagen gel serves as a measure of their contractile phenotype. This compound has been shown to effectively inhibit this process, demonstrating its anti-fibrotic potential.[5][6]
Mechanism of Action: The Rho/MRTF/SRF Signaling Pathway
The Rho/MRTF/SRF pathway is a central signaling cascade that translates extracellular cues into changes in gene expression, particularly those genes involved in cytoskeletal organization and cell contractility.
Quantitative Data Summary
The following tables summarize the quantitative data regarding the efficacy of this compound in inhibiting fibroblast-mediated collagen contraction and related cellular processes.
Table 1: Potency of this compound in Collagen Contraction Assays
| Cell Type | IC50 for Collagen Contraction | Reference |
| Human Conjunctival Fibroblasts | 5 µM | [6] |
| Cancer Associated Fibroblasts (CAFs) | ~10 µM (for cell viability) | [1][7] |
Table 2: Effect of this compound on Myofibroblast Markers and Related Gene Expression
| Cell Type | Treatment Concentration | Effect | Reference |
| Human Conjunctival Fibroblasts | 10 µM, 25 µM | Potent decrease in α-SMA protein expression | [1] |
| Pancreatic Stellate Cells (PSCs) | 1 µM | Significant reduction in α-SMA and Collagen 2A levels | [2] |
| Cancer Associated Fibroblasts (CAFs) | Not specified | Decreased levels of collagens I, 2a, and IV, and α-SMA | [2][8] |
| Human Conjunctival Fibroblasts | Various concentrations | More potent inhibitor of ACTA2 (α-SMA) and CTGF gene expression compared to CCG-203971 | [6] |
Experimental Protocols
Collagen Contraction Assay Workflow
The following diagram outlines the general workflow for a fibroblast-mediated collagen contraction assay with this compound treatment.
Detailed Protocol for Fibroblast-Mediated Collagen Contraction Assay
This protocol is a synthesis of standard procedures and information gathered from studies utilizing this compound.[6][9][10][11][12][13]
Materials:
-
Fibroblast cell line (e.g., human conjunctival fibroblasts, dermal fibroblasts, or cancer-associated fibroblasts)
-
Cell culture medium (e.g., DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics
-
Type I Collagen solution (sterile, e.g., from bovine skin)
-
5x DMEM or 5x PBS
-
Neutralization solution (e.g., 1N NaOH)
-
This compound stock solution (in DMSO)
-
Vehicle control (DMSO)
-
Sterile, 24-well tissue culture plates
-
Sterile spatula or pipette tip
-
Imaging system (e.g., flatbed scanner or microscope with a camera)
-
Image analysis software (e.g., ImageJ)
Procedure:
-
Cell Culture: Culture fibroblasts in standard cell culture medium until they reach 80-90% confluency.
-
Preparation of Cell Suspension:
-
Preparation of Collagen Gel Solution (on ice):
-
Note: It is critical to keep all solutions on ice to prevent premature gelation.
-
In a sterile, pre-chilled tube, combine the following in order:
-
8 parts cold Type I Collagen solution
-
1 part 5x DMEM or 5x PBS
-
-
Gently mix by pipetting up and down.
-
Add the neutralization solution dropwise while mixing until the solution turns from yellow to a faint pink/orange, indicating a neutral pH. Immediately proceed to the next step.
-
-
Casting the Cell-Collagen Gels:
-
In a new chilled tube, mix 2 parts of the cell suspension with 8 parts of the neutralized collagen gel solution.[9][10] This will give a final cell concentration of approximately 0.4-1 x 10^6 cells/mL.
-
Carefully pipette 0.5 mL of the cell-collagen mixture into each well of a 24-well plate, avoiding air bubbles.[9][10]
-
-
Polymerization:
-
Treatment with this compound:
-
Prepare culture medium containing the desired final concentrations of this compound (e.g., 1 µM, 5 µM, 10 µM, 25 µM) and a vehicle control (DMSO at the same concentration as the highest this compound dose).
-
Gently add 1 mL of the treatment or control medium on top of each polymerized gel.[9]
-
-
Incubation:
-
Initiation of Contraction:
-
Measurement of Contraction:
-
At various time points after detachment (e.g., 0, 24, 48, 72 hours), capture images of the gels in each well using a flatbed scanner or a camera mounted on a microscope.
-
Use image analysis software to measure the area of each gel.
-
-
Data Analysis:
-
Calculate the percentage of gel contraction for each well at each time point using the following formula: % Contraction = ((Initial Gel Area - Gel Area at Time X) / Initial Gel Area) * 100
-
The initial gel area is the area of the well.
-
Plot the percentage of contraction over time for each treatment group.
-
Perform statistical analysis to determine the significance of the differences between the this compound treated groups and the vehicle control.
-
Conclusion
This compound is a valuable research tool for investigating the role of the Rho/MRTF/SRF pathway in fibroblast-mediated collagen contraction and fibrosis. The protocols and data presented in these application notes provide a framework for researchers to effectively utilize this compound in their studies. The dose-dependent inhibition of collagen contraction and the downregulation of key fibrotic markers by this compound highlight its potential as a lead compound for the development of novel anti-fibrotic therapies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The Rho/MRTF pathway inhibitor this compound reduces stellate cell activation and modulates immune cell populations in KrasG12D; Pdx1-Cre (KC) mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting the Myocardin-related transcription factor / serum response factor (MRTF/SRF) pathway in conjunctival fibrosis - UCL Discovery [discovery.ucl.ac.uk]
- 4. Collagen gel contraction assays: From modelling wound healing to quantifying cellular interactions with three-dimensional extracellular matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. axonmedchem.com [axonmedchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. selleckchem.com [selleckchem.com]
- 9. bioscience.co.uk [bioscience.co.uk]
- 10. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 11. cellbiolabs.com [cellbiolabs.com]
- 12. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 13. Frontiers | Investigating Fibroblast-Induced Collagen Gel Contraction Using a Dynamic Microscale Platform [frontiersin.org]
Application Notes and Protocols for CCG-222740: A Guide for In Vivo Research
Introduction
CCG-222740 is a potent and selective, orally active small molecule inhibitor of the Rho/myocardin-related transcription factor (MRTF) pathway.[1][2][3][4] By targeting this signaling cascade, this compound effectively suppresses the expression of alpha-smooth muscle actin (α-SMA), a key marker of myofibroblast activation, thereby reducing tissue fibrosis.[1][2][5] Its therapeutic potential has been demonstrated in preclinical models of skin fibrosis and melanoma metastasis.[1][6] These application notes provide detailed protocols for the solubilization and preparation of this compound for in vivo studies, along with an overview of its mechanism of action.
Solubility of this compound
The solubility of this compound in common laboratory solvents is a critical factor for the preparation of dosing solutions. The compound exhibits high solubility in organic solvents but is insoluble in water.[2] For in vivo applications, it is crucial to use fresh, moisture-free DMSO to avoid decreased solubility.[2] Sonication is recommended to aid dissolution.[7]
| Solvent | Solubility (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | 125 | 280.99 | Sonication is recommended.[7] Use of fresh, moisture-free DMSO is advised as absorbed moisture can reduce solubility.[2] |
| Ethanol | 89 | 200.06 | - |
| Water | Insoluble | - | - |
Preparation of this compound for In Vivo Administration
The selection of an appropriate vehicle is paramount for the safe and effective delivery of this compound in animal models. Below are established protocols for preparing various formulations suitable for oral gavage and intraperitoneal injection. It is recommended to prepare working solutions immediately before use.
Protocol 1: Clear Solution for Oral Administration (PEG300-based)
This protocol yields a clear solution and is suitable for studies where a solubilized form of the compound is preferred.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 22.5 mg/mL or 50 mg/mL).[1][2]
-
In a sterile tube, add 1 volume of the DMSO stock solution.
-
Add 4 volumes of PEG300 and mix thoroughly until the solution is clear.[1][2]
-
Add 0.5 volumes of Tween-80 and mix until the solution is homogenous.[1][2]
-
Add 4.5 volumes of saline to reach the final desired volume.[1] Mix well.
-
The final concentration of this formulation will be one-tenth of the initial DMSO stock concentration (e.g., a 22.5 mg/mL stock will yield a 2.25 mg/mL final solution).[1]
Protocol 2: Suspension for Oral or Intraperitoneal Administration (SBE-β-CD-based)
This protocol results in a suspended solution and can be used for both oral and intraperitoneal routes.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
20% SBE-β-CD in Saline
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 22.5 mg/mL).[1]
-
In a sterile tube, add 1 volume of the DMSO stock solution.
-
Add 9 volumes of 20% SBE-β-CD in saline.[1]
-
Mix thoroughly to ensure a uniform suspension.[1]
Protocol 3: Formulation for Oral Administration (Corn Oil-based)
This formulation is suitable for long-term studies, although caution is advised for dosing periods exceeding half a month.[1]
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Corn oil
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 22.5 mg/mL or 50 mg/mL).[1][2]
-
In a sterile tube, add 1 volume of the DMSO stock solution.
-
Add 9 volumes of corn oil and mix thoroughly until a uniform solution is achieved.[1]
Mechanism of Action: Inhibition of the Rho/MRTF/SRF Signaling Pathway
This compound exerts its anti-fibrotic effects by inhibiting the Rho/myocardin-related transcription factor (MRTF)/serum response factor (SRF) signaling pathway.[5][8] This pathway is a critical regulator of cellular processes involved in fibrosis, including fibroblast activation and extracellular matrix deposition.
Caption: The Rho/MRTF/SRF signaling pathway and the inhibitory action of this compound.
In its inactive state, MRTF is sequestered in the cytoplasm by binding to globular actin (G-actin). Upon activation of the RhoA signaling pathway, the Rho-associated coiled-coil containing protein kinase (ROCK) promotes the polymerization of G-actin into filamentous actin (F-actin). This process releases MRTF, allowing it to translocate to the nucleus. In the nucleus, MRTF forms a complex with SRF, which then binds to serum response elements in the promoter regions of target genes, including those encoding α-SMA and collagen, leading to their transcription and subsequent fibrotic response.[6][9] this compound prevents the nuclear translocation of MRTF, thereby inhibiting the transcription of these pro-fibrotic genes.[10]
In Vivo Dosing and Administration
In preclinical studies, this compound has been administered via oral gavage. A typical dosing regimen that has been shown to be effective in a mouse model of pancreatic cancer is 100 mg/kg/day for 7 days.[1][6] This dosage significantly reduced α-SMA levels in the pancreas.[1] Researchers should determine the optimal dose and administration schedule for their specific animal model and disease context. When administering solutions containing DMSO, it is important to keep the concentration of DMSO below 10% for normal mice and below 2% for more sensitive models like nude or transgenic mice to avoid toxicity.[7] A solvent-negative control group is recommended to rule out any non-specific effects of the vehicle.[7]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. glpbio.com [glpbio.com]
- 4. glpbio.com [glpbio.com]
- 5. The Rho/MRTF pathway inhibitor this compound reduces stellate cell activation and modulates immune cell populations in KrasG12D; Pdx1-Cre (KC) mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cancer-research-network.com [cancer-research-network.com]
- 7. This compound | Ras | Rho | ROCK | TargetMol [targetmol.com]
- 8. axonmedchem.com [axonmedchem.com]
- 9. The Rho/MRTF pathway inhibitor this compound reduces stellate cell activation and modulates immune cell populations in KrasG12D; Pdx1-Cre (KC) mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for CCG-222740 in 3D Cell Culture Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Three-dimensional (3D) cell culture models, such as spheroids and organoids, are increasingly utilized in drug discovery and cancer research to better mimic the complex in vivo microenvironment of tissues. These models offer a more physiologically relevant context for evaluating the efficacy and mechanism of action of therapeutic compounds compared to traditional 2D cell culture. CCG-222740 is a potent and selective small molecule inhibitor of the Rho/Myocardin-Related Transcription Factor (MRTF)/Serum Response Factor (SRF) signaling pathway.[1][2][3] This pathway is a critical regulator of cytoskeletal dynamics, cell motility, and the expression of profibrotic and metastatic genes. Dysregulation of the Rho/MRTF/SRF pathway is implicated in various pathologies, including fibrosis and cancer metastasis.[1]
These application notes provide a comprehensive guide for the utilization of this compound in 3D cell culture models, particularly focusing on cancer-associated fibroblast (CAF) and tumor spheroids. The protocols outlined below are designed to facilitate the investigation of this compound's effects on cell viability, proliferation, and the expression of key pathway-related proteins within a 3D context.
Mechanism of Action
This compound exerts its biological effects by inhibiting the transcriptional activity of the MRTF/SRF complex. The Rho GTPase signaling cascade, upon activation by upstream signals, promotes the polymerization of globular actin (G-actin) into filamentous actin (F-actin). This process releases MRTF from its association with G-actin, allowing it to translocate to the nucleus. In the nucleus, MRTF forms a complex with SRF to drive the transcription of target genes, including those involved in cell contractility (e.g., α-smooth muscle actin, α-SMA) and extracellular matrix deposition (e.g., collagens). This compound disrupts this pathway, leading to the suppression of these downstream transcriptional events.[2][3]
References
Application Notes and Protocols for CCG-222740 in In Vitro Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vitro use of CCG-222740, a selective inhibitor of the Rho/Myocardin-Related Transcription Factor (MRTF) pathway. The provided protocols and data summaries are intended to facilitate the design and execution of experiments investigating the effects of this compound on cellular processes such as proliferation, fibrosis, and migration.
Mechanism of Action
This compound is a potent and selective small molecule inhibitor of the Rho/MRTF signaling pathway.[1] This pathway plays a crucial role in the regulation of gene expression involved in cytoskeletal dynamics, cell adhesion, and fibrosis. By inhibiting this pathway, this compound can effectively reduce the expression of key fibrotic and proliferative markers, such as alpha-smooth muscle actin (α-SMA) and collagen.[1][2]
Data Presentation: In Vitro Efficacy of this compound
The following table summarizes the effective concentrations and treatment durations of this compound in various in vitro models.
| Cell Type | Assay | Treatment Duration | Effective Concentration | Observed Effect |
| Cancer-Associated Fibroblasts (CAFs) | MTT Assay | 72 hours | IC₅₀ of ~10 µM | Decreased cell viability.[2][3] |
| Cancer-Associated Fibroblasts (CAFs) | Western Blot | 72 hours | 10 µM, 20 µM | Decreased protein levels of α-SMA, Collagen I, Collagen 2A, and Collagen IV; Increased p27 and decreased Cyclin D1.[2][3] |
| Pancreatic Stellate Cells | Western Blot | 6 days | 1 µM | Reduced levels of α-SMA and Collagen 2A. |
| Human Conjunctival Fibroblasts | Collagen Contraction Assay | 7 days | IC₅₀ of 5 µM | Inhibition of fibroblast-mediated collagen contraction.[4][5] |
| Human Conjunctival Fibroblasts | Gene Expression (qRT-PCR) | 24 hours | 10 µM, 25 µM | Potent decrease in α-SMA (ACTA2) and CTGF gene expression.[2][5] |
| Human Conjunctival Fibroblasts | Cell Viability Assay | Not Specified | >10 µM | Low cytotoxicity, with ~100% viability at 10 µM.[5] |
Signaling Pathway
The Rho/MRTF/SRF signaling pathway is a key regulator of actin cytoskeletal dynamics and gene transcription.
Experimental Protocols
Cell Viability Assessment (MTT Assay)
This protocol is used to determine the effect of this compound on the viability of adherent cells, such as cancer-associated fibroblasts.
Workflow:
Materials:
-
96-well tissue culture plates
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include vehicle control wells (medium with the same concentration of DMSO used for the highest this compound concentration).
-
Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C and 5% CO₂.
-
After incubation, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Carefully aspirate the medium containing MTT and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Protein Expression Analysis (Western Blot)
This protocol is for the detection of changes in the expression of proteins such as α-SMA and collagens following treatment with this compound.
Workflow:
Materials:
-
6-well or 10 cm tissue culture plates
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-α-SMA, anti-Collagen I, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Plate cells and treat with this compound for the desired duration (e.g., 72 hours).
-
Wash cells with ice-cold PBS and lyse them using RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system. Quantify band intensity using appropriate software and normalize to a loading control like β-actin.
Fibroblast-Mediated Collagen Contraction Assay
This assay measures the ability of fibroblasts to contract a collagen matrix, a key process in fibrosis, and the inhibitory effect of this compound.
Workflow:
References
- 1. The Rho/MRTF pathway inhibitor this compound reduces stellate cell activation and modulates immune cell populations in KrasG12D; Pdx1-Cre (KC) mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. axonmedchem.com [axonmedchem.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Immunohistochemistry Staining Following CCG-222740 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the immunohistochemical (IHC) analysis of key protein markers in tissues following treatment with CCG-222740, a selective inhibitor of the Rho/Myocardin-Related Transcription Factor (MRTF) pathway. This compound has garnered significant interest for its therapeutic potential in fibrotic diseases and cancer by modulating the tumor microenvironment.[1][2] This document offers a comprehensive guide to assess the in-situ effects of this compound on target protein expression and cellular responses.
Introduction to this compound and its Mechanism of Action
This compound is a potent small molecule inhibitor of the Rho/MRTF signaling pathway, a critical regulator of cytoskeletal dynamics and gene expression.[1] This pathway plays a pivotal role in cell motility, adhesion, and contraction. Dysregulation of the Rho/MRTF pathway is implicated in the pathogenesis of various diseases, including cancer and fibrosis.
The primary mechanism of this compound involves the inhibition of MRTF-A, a transcriptional coactivator. By preventing the nuclear translocation of MRTF-A, this compound downregulates the expression of target genes, including alpha-smooth muscle actin (α-SMA), a key marker of myofibroblast activation.[3][4] Studies have demonstrated that this compound can effectively reduce the activation of stellate cells in the tumor microenvironment, thereby mitigating fibrosis and modulating immune cell infiltration.[3][5]
Furthermore, there is growing evidence of crosstalk between the Rho/MRTF and the Hippo-YAP/TAZ signaling pathways, both of which are central to mechanotransduction and the regulation of cell proliferation and organ size. Therefore, the analysis of markers from both pathways can provide a more comprehensive understanding of the cellular response to this compound treatment.
Key IHC Markers for Assessing this compound Efficacy
The following markers are recommended for IHC analysis to evaluate the biological effects of this compound in tissue samples:
-
Alpha-Smooth Muscle Actin (α-SMA): A primary downstream target of the Rho/MRTF pathway and a hallmark of myofibroblast differentiation and fibrosis. A decrease in α-SMA staining intensity is an indicator of this compound target engagement and efficacy.
-
Myocardin-Related Transcription Factor (MRTF): To assess the subcellular localization of the direct target of this compound. Changes in nuclear versus cytoplasmic staining can provide insights into the drug's mechanism of action.
-
Phospho-Myosin Light Chain (p-MLC): A marker of actomyosin contractility, which is regulated by the Rho pathway. A reduction in p-MLC levels can indicate the inhibition of Rho-mediated signaling.
-
YAP/TAZ: Key downstream effectors of the Hippo pathway. Analyzing their expression and localization can reveal potential crosstalk and off-target effects of this compound.
-
CD4: A marker for helper T cells, to assess the modulation of the immune microenvironment by this compound.
-
F4/80: A marker for macrophages, to evaluate changes in macrophage infiltration within the tissue microenvironment following treatment.
Quantitative Data Summary
The following table summarizes the reported effects of this compound on key markers, providing a reference for expected outcomes.
| Marker | Cell/Tissue Type | Treatment Concentration/Dose | Observed Effect | Reference |
| α-SMA | Pancreatic Stellate Cells | 1 µM | Significant reduction in protein levels | [3] |
| α-SMA | Pancreas (in vivo) | 100 mg/kg/day | Significant reduction in protein levels | [1] |
| MRTF | Pancreas (in vivo) | 100 mg/kg/day | No significant change in protein levels | [3] |
| CD4+ T cells | Pancreas (in vivo) | 100 mg/kg/day | Significant increase in infiltration | [3] |
| F4/80+ Macrophages | Pancreas (in vivo) | 100 mg/kg/day | Significant decrease in infiltration | [3] |
Experimental Protocols
These protocols are based on methodologies reported in studies investigating the effects of this compound.[3] Researchers should optimize these protocols based on their specific antibodies, tissues, and experimental conditions.
Diagram: General Immunohistochemistry Workflow
Caption: General workflow for immunohistochemistry.
Protocol 1: α-SMA and MRTF Staining in Pancreatic Tissue
Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) tissue sections (4 µm)
-
Xylene
-
Ethanol (100%, 95%, 70%)
-
Deionized water
-
Antigen retrieval buffer (e.g., Citrate buffer, pH 6.0)
-
Blocking solution (e.g., 5% normal goat serum in PBS)
-
Primary antibodies:
-
Rabbit anti-α-SMA
-
Rabbit anti-MRTF-A
-
-
Biotinylated goat anti-rabbit secondary antibody
-
HRP-conjugated streptavidin
-
DAB chromogen kit
-
Hematoxylin
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 x 5 minutes).
-
Hydrate through a graded series of ethanol (100%, 95%, 70%; 2 minutes each).
-
Rinse in deionized water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval in a pressure cooker or water bath using citrate buffer (pH 6.0) at 95-100°C for 20 minutes.
-
Allow slides to cool to room temperature.
-
-
Blocking:
-
Block endogenous peroxidase activity with 3% hydrogen peroxide for 10 minutes.
-
Rinse with PBS.
-
Incubate with blocking solution for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Incubate sections with primary antibodies (diluted in blocking solution) overnight at 4°C in a humidified chamber. Optimal antibody dilutions should be determined empirically.
-
-
Secondary Antibody and Detection:
-
Rinse with PBS (3 x 5 minutes).
-
Incubate with biotinylated secondary antibody for 1 hour at room temperature.
-
Rinse with PBS (3 x 5 minutes).
-
Incubate with HRP-conjugated streptavidin for 30 minutes at room temperature.
-
Rinse with PBS (3 x 5 minutes).
-
Develop with DAB chromogen according to the manufacturer's instructions.
-
Wash with deionized water.
-
-
Counterstaining and Mounting:
-
Counterstain with hematoxylin.
-
Dehydrate through graded ethanol and xylene.
-
Mount with a permanent mounting medium.
-
Protocol 2: CD4 and F4/80 Staining for Immune Cell Infiltration
Materials:
-
FFPE tissue sections (4 µm)
-
Reagents for deparaffinization, rehydration, and antigen retrieval as in Protocol 1.
-
Blocking solution (e.g., 5% normal donkey serum in PBS)
-
Primary antibodies:
-
Rat anti-mouse CD4
-
Rat anti-mouse F4/80
-
-
Biotinylated donkey anti-rat secondary antibody
-
Reagents for detection, counterstaining, and mounting as in Protocol 1.
Procedure:
Follow the same steps as in Protocol 1, with the following modifications:
-
Primary Antibody Incubation: Use rat anti-mouse CD4 or F4/80 primary antibodies.
-
Secondary Antibody: Use a biotinylated secondary antibody that specifically recognizes rat primary antibodies.
Signaling Pathway Diagram
Diagram: Simplified Rho/MRTF and potential YAP/TAZ Crosstalk
Caption: Rho/MRTF and potential YAP/TAZ signaling.
Troubleshooting and Considerations
-
Antibody Validation: It is crucial to validate the specificity of primary antibodies using appropriate positive and negative controls.
-
Optimization: Optimal antibody concentrations, incubation times, and antigen retrieval conditions may vary between tissues and fixatives. A thorough optimization is recommended for each new antibody and tissue type.
-
Quantitative Analysis: For quantitative analysis of staining, standardized imaging conditions and validated image analysis software are essential to ensure reproducibility and accuracy.
-
Controls: Include no-primary-antibody controls to assess non-specific binding of the secondary antibody. For in vivo studies, vehicle-treated animals should serve as the control group.
By following these detailed protocols and considering the key aspects of the underlying biology, researchers can effectively utilize immunohistochemistry to investigate the multifaceted effects of this compound in their specific models, contributing to a deeper understanding of its therapeutic potential.
References
Application Notes and Protocols for Flow Cytometry Analysis of Cells Treated with CCG-222740
For Researchers, Scientists, and Drug Development Professionals
Introduction
CCG-222740 is a potent and selective small molecule inhibitor of the Rho/Myocardin-Related Transcription Factor (MRTF) signaling pathway.[1][2][3] This pathway is a critical regulator of cytoskeletal dynamics and gene expression, playing a significant role in cell motility, proliferation, and differentiation. Dysregulation of the Rho/MRTF pathway is implicated in various pathological conditions, including fibrosis and cancer. This compound exerts its effects by preventing the nuclear translocation of MRTF, thereby inhibiting the transcription of target genes such as alpha-smooth muscle actin (α-SMA).[4]
These application notes provide detailed protocols for utilizing flow cytometry to analyze the cellular effects of this compound treatment. The described methods will enable researchers to quantify changes in cell cycle progression, apoptosis, and the expression of key intracellular proteins.
Mechanism of Action of this compound
This compound's primary mechanism of action is the inhibition of the Rho/MRTF signaling pathway.[1][5] This leads to a reduction in the expression of α-SMA and collagen.[1][4] Functionally, this inhibition results in decreased cell viability and can induce G1 cell cycle arrest.[4] Studies have shown that this compound treatment leads to an increase in the protein levels of the cell cycle inhibitor p27 and a decrease in the levels of Cyclin D1.[2][4] Furthermore, this compound has been observed to modulate the immune microenvironment, specifically by increasing the population of CD4+ T cells and decreasing the macrophage population in vivo.[3][5]
Quantitative Data Summary
The following table summarizes the key quantitative data reported for this compound.
| Parameter | Cell Type/Assay | Value | Reference |
| IC50 (Cell Viability) | Cancer-Associated Fibroblasts (CAFs) | ~10 µM | [1][2][4] |
| IC50 (Collagen Contraction) | Fibroblast-mediated collagen contraction assay | 5 µM | [2][6] |
| Macrophage Percentage (in vivo) | Pancreas of KC mice (Control vs. This compound) | 14.4% vs. 12.2% | [3] |
Experimental Protocols
Cell Cycle Analysis Using Propidium Iodide Staining
This protocol is designed to assess the effect of this compound on cell cycle distribution.
Materials:
-
Cells of interest (e.g., Cancer-Associated Fibroblasts)
-
This compound (dissolved in an appropriate solvent like DMSO)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) Staining Solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will not exceed 80% confluency at the end of the experiment. Allow cells to adhere overnight.
-
Compound Treatment: Treat cells with various concentrations of this compound (e.g., 1 µM, 5 µM, 10 µM, 25 µM) and a vehicle control (e.g., DMSO) for the desired duration (e.g., 24, 48, or 72 hours).
-
Cell Harvesting: After treatment, collect both adherent and floating cells. For adherent cells, wash with PBS and detach using a gentle cell dissociation reagent.
-
Fixation: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 500 µL of ice-cold PBS. Add 4.5 mL of ice-cold 70% ethanol dropwise while gently vortexing to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells at 500 x g for 5 minutes. Discard the ethanol and wash the cell pellet once with PBS. Resuspend the cells in 500 µL of PI staining solution.
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Use a linear scale for the forward scatter (FSC) and side scatter (SSC) to gate on single cells. Use a logarithmic scale for the PI fluorescence channel (typically FL2 or PE-A) to visualize the DNA content. Analyze the data using appropriate software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Apoptosis Assay Using Annexin V and Propidium Iodide
This protocol quantifies the induction of apoptosis and necrosis following this compound treatment.
Materials:
-
Cells of interest
-
This compound
-
Complete cell culture medium
-
PBS
-
Annexin V-FITC (or another fluorochrome) Apoptosis Detection Kit (containing Annexin V, PI, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the Cell Cycle Analysis protocol.
-
Cell Harvesting: Collect both floating and adherent cells.
-
Staining: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cells once with cold PBS. Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Incubation: Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension. Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples on a flow cytometer within 1 hour. Four populations can be distinguished:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
Intracellular Staining for α-SMA and Cell Cycle Proteins
This protocol allows for the detection of changes in the expression of intracellular proteins like α-SMA, p27, and Cyclin D1.
Materials:
-
Cells of interest
-
This compound
-
Complete cell culture medium
-
PBS
-
Fixation Buffer (e.g., 4% paraformaldehyde)
-
Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS or a commercial permeabilization buffer)
-
Primary antibodies (e.g., anti-α-SMA, anti-p27, anti-Cyclin D1)
-
Fluorochrome-conjugated secondary antibodies (if primary antibodies are not conjugated)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the Cell Cycle Analysis protocol.
-
Cell Harvesting: Harvest cells as described previously.
-
Fixation: Resuspend the cells in Fixation Buffer and incubate for 15-20 minutes at room temperature.
-
Permeabilization: Centrifuge the cells, discard the supernatant, and resuspend in Permeabilization Buffer. Incubate for 15 minutes at room temperature.
-
Primary Antibody Staining: Wash the cells with PBS containing 1% BSA. Resuspend the cells in the primary antibody solution (diluted in PBS with 1% BSA) and incubate for 1 hour at room temperature or overnight at 4°C.
-
Secondary Antibody Staining (if applicable): Wash the cells twice. Resuspend the cells in the fluorochrome-conjugated secondary antibody solution and incubate for 30-45 minutes at room temperature in the dark.
-
Analysis: Wash the cells twice and resuspend in PBS. Analyze the samples on a flow cytometer, measuring the fluorescence intensity of the target protein.
Visualizations
Caption: Signaling pathway inhibited by this compound.
Caption: General workflow for flow cytometry analysis.
Caption: Logical relationship of this compound's effects.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. researchgate.net [researchgate.net]
- 5. The Rho/MRTF pathway inhibitor this compound reduces stellate cell activation and modulates immune cell populations in KrasG12D; Pdx1-Cre (KC) mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Optimizing CCG-222740 dosage for minimal cytotoxicity
Welcome to the technical support center for CCG-222740. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable advice for optimizing the dosage of this compound while minimizing cytotoxic effects in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective small molecule inhibitor of the Rho/myocardin-related transcription factor (MRTF)/serum response factor (SRF) signaling pathway.[1][2][3][4] The Rho pathway is implicated in processes like fibrosis and cancer metastasis.[5][6] this compound functions by preventing the nuclear translocation of MRTF, which in turn inhibits the transcription of target genes such as alpha-smooth muscle actin (α-SMA).[3][7]
Q2: What is a recommended starting concentration range for in vitro experiments with this compound?
A2: Based on published data, a sensible starting range for exploratory in vitro experiments is between 1 µM and 30 µM.
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Biological Activity: Effects on α-SMA and collagen levels have been observed at concentrations as low as 1 µM.[3][5]
-
Inhibitory Concentration (IC50): The IC50 for decreasing cancer-associated fibroblast (CAF) viability is approximately 10 µM, and the IC50 in a fibroblast-mediated collagen contraction assay is 5 µM.[2][3][4][8]
-
Cytotoxicity: In human conjunctival fibroblasts, cell viability remained at 100% at 10 µM and 88% at 30 µM.[9]
Always perform a dose-response curve to determine the optimal concentration for your specific cell type and assay.
Q3: How should I prepare and store this compound stock solutions?
A3: this compound is soluble in DMSO.[1][4] Prepare a high-concentration stock solution (e.g., 10-20 mM) in anhydrous DMSO. Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[10] When preparing working solutions, dilute the DMSO stock in your cell culture medium. Ensure the final concentration of DMSO in the medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.[11]
Q4: What is the difference between IC50 and CC50?
A4: These are two critical parameters for evaluating a compound:
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IC50 (Half-maximal Inhibitory Concentration): This is a measure of a compound's potency . It represents the concentration of the inhibitor required to reduce a specific biological or biochemical activity (e.g., enzyme activity, cell growth) by 50%.
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CC50 (50% Cytotoxic Concentration): This is a measure of a compound's toxicity . It is the concentration required to cause the death of 50% of viable cells in a culture. A key goal in drug development is to find a "therapeutic window" where the IC50 is significantly lower than the CC50.
Q5: What is the recommended incubation time for this compound treatment?
A5: Published studies have often used a 72-hour incubation period to assess effects on cell viability and protein expression.[2][8] However, the optimal duration depends on the experimental endpoint. For signaling pathway studies, shorter time points (e.g., 1, 6, 24 hours) may be more appropriate, while for long-term viability or functional assays, 48-72 hours is a common range.[12]
Data Presentation: Reported In Vitro Efficacy and Cytotoxicity
The following table summarizes key quantitative data from published studies to guide your experimental design.
| Parameter | Cell Type | Value | Assay Type | Reference |
| IC50 (Viability) | Cancer-Associated Fibroblasts (CAFs) | ~10 µM | MTT Assay | [2][3][8] |
| IC50 (Function) | Human Conjunctival Fibroblasts | 5 µM | Collagen Contraction | [2][4][9] |
| Effective Conc. | Primary Stellate Cells | 1 µM | Western Blot (α-SMA) | [5] |
| Cell Viability | Human Conjunctival Fibroblasts | 100% | (Not Specified) | [9] |
| 88% | [9] | |||
| 85% | [9] |
Troubleshooting Guide
Problem: High variability between my replicate wells.
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Possible Cause 1: Inconsistent Cell Seeding. A non-homogenous cell suspension or variations in pipetting can lead to different cell numbers in each well.[10][13]
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Solution: Ensure you have a single-cell suspension before plating. After adding cells, allow the plate to sit at room temperature for 15-20 minutes before placing it in the incubator to promote even settling. Use calibrated pipettes and consistent technique.[13]
-
-
Possible Cause 2: Edge Effects. Wells on the perimeter of a 96-well plate are prone to evaporation, which can concentrate the compound and affect cell growth.[10]
-
Solution: Avoid using the outer wells for experimental data. Instead, fill them with sterile PBS or culture medium to create a humidity barrier.[10]
-
-
Possible Cause 3: Bubbles in Wells. Bubbles can interfere with absorbance or fluorescence readings in plate-based assays.[14]
-
Solution: Be careful when pipetting to avoid introducing bubbles. If they form, they can be carefully broken with a sterile syringe needle.[14]
-
Problem: All my cells are dying, even at the lowest concentrations.
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Possible Cause 1: Vehicle (DMSO) Toxicity. The solvent used to dissolve this compound may be cytotoxic at the concentration used.
-
Solution: Always run a vehicle control with the highest concentration of DMSO used in your experiment. The final DMSO concentration should ideally be below 0.1%. If your cells are particularly sensitive, you may need to lower this further.
-
-
Possible Cause 2: Incorrect Compound Concentration. Errors in calculating dilutions or preparing the stock solution may result in a much higher final concentration than intended.
-
Solution: Double-check all calculations for serial dilutions. Ensure your stock solution was prepared correctly. When in doubt, prepare a fresh stock solution.
-
-
Possible Cause 3: Cell Health. Unhealthy cells or cells at a very high passage number can be overly sensitive to any treatment.[10]
-
Solution: Use cells that are in the exponential growth phase and within a consistent, low passage number range. Regularly check cultures for signs of stress or contamination.[10]
-
Problem: I am not seeing any effect on cell viability, even at high concentrations.
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Possible Cause 1: Cellular Resistance. The chosen cell line may be inherently resistant to the Rho/MRTF/SRF inhibition pathway or may express drug efflux pumps.
-
Solution: Include a positive control (e.g., a known cytotoxic agent like staurosporine) to confirm that the assay system is working and the cells are capable of responding.[10]
-
-
Possible Cause 2: Compound Degradation or Precipitation. The compound may be unstable in the culture medium over the incubation period or may have precipitated out of solution at higher concentrations.
-
Solution: Prepare fresh dilutions of this compound for each experiment.[10] Visually inspect the medium in the wells for any signs of precipitation after adding the compound.
-
-
Possible Cause 3: Suboptimal Cell Density. If cells become over-confluent during the assay, their metabolic rate can change, potentially masking the cytotoxic effects of the compound.[11]
-
Solution: Perform a preliminary experiment to determine the optimal cell seeding density that allows for logarithmic growth throughout the entire assay period without reaching confluency.[10]
-
Experimental Protocols & Workflows
Diagram: General Workflow for Dose Optimization
Caption: A standard workflow for determining the CC50 of this compound.
Protocol 1: Determining CC50 using MTT Assay
This assay measures the metabolic activity of viable cells.
-
Cell Seeding: Seed your cells in a 96-well clear-bottom plate at a pre-optimized density and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include vehicle controls (medium with the highest DMSO concentration) and untreated controls (medium only).[13]
-
Incubation: Incubate the plate for your desired exposure time (e.g., 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After incubation, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. Viable cells will metabolize the yellow MTT into purple formazan crystals.[10]
-
Solubilization: Carefully remove the MTT-containing medium. Add 100-150 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals.[10]
-
Measurement: Gently shake the plate for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculation: Calculate cell viability as a percentage relative to the vehicle control wells after subtracting the background absorbance from a "medium only" control.
Signaling Pathway and Logic Diagrams
Diagram: this compound Mechanism of Action
Caption: this compound inhibits the Rho pathway by blocking MRTF-A nuclear translocation.
Diagram: Troubleshooting Logic for Unexpected Cytotoxicity
Caption: A decision tree for troubleshooting unexpected cytotoxicity results.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. axonmedchem.com [axonmedchem.com]
- 5. The Rho/MRTF pathway inhibitor this compound reduces stellate cell activation and modulates immune cell populations in KrasG12D; Pdx1-Cre (KC) mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimization of Novel Nipecotic Bis(amide) Inhibitors of the Rho/MKL1/SRF Transcriptional Pathway as Potential Anti-metastasis Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
Potential off-target effects of CCG-222740 in cell lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of the Rho/MRTF pathway inhibitor, CCG-222740. This resource is intended for researchers, scientists, and drug development professionals using this compound in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is characterized as a potent and selective inhibitor of the Rho/Myocardin-Related Transcription Factor (MRTF) pathway.[1][2][3] It functions by disrupting the signaling cascade that leads to the nuclear translocation of MRTF-A and MRTF-B, which in turn prevents the transcription of target genes regulated by the Serum Response Factor (SRF).[4] This inhibition of the Rho/MRTF/SRF signaling axis is central to its observed effects on reducing fibrosis and blocking melanoma metastasis.[3]
Q2: I am observing effects in my cell line that may not be explained by Rho/MRTF pathway inhibition. Are there any known off-target effects of this compound?
Yes, beyond its effects on the Rho/MRTF pathway, recent studies have identified the nuclear protein Pirin as a direct molecular target of this compound and its analogs. This interaction was identified through an unbiased mass spectrometry-based target identification approach. The binding of this compound to Pirin has been confirmed using biophysical methods like isothermal titration calorimetry.
Pirin is a transcriptional co-regulator implicated in several cellular processes, including the regulation of NF-κB signaling, which can influence inflammation and cell survival.[5][6] Therefore, some of the observed cellular effects of this compound could be mediated through its interaction with Pirin, either independently of or in concert with its inhibition of the Rho/MRTF pathway.
Q3: What is the functional consequence of this compound binding to Pirin?
The binding of this compound to Pirin can modulate signaling pathways in which Pirin is involved. For instance, Pirin has been shown to interact with components of the NF-κB signaling pathway, such as the oncoprotein B-cell CLL/lymphoma 3 (BCL3) and the p65 subunit of NF-κB.[5] By binding to Pirin, this compound may interfere with these interactions, leading to downstream effects on gene transcription that are independent of the Rho/MRTF pathway. Pirin has also been implicated in the cellular response to oxidative stress.[6]
Q4: Has this compound been screened against a broad panel of kinases or other receptors to assess its selectivity?
While this compound is described as a "selective" Rho/MRTF pathway inhibitor, publicly available data from comprehensive selectivity screening panels (e.g., broad kinase panels) is limited. The identification of Pirin as a target suggests that this compound may have a more complex pharmacological profile than initially described. Researchers should be aware that other, as-yet-unidentified off-target interactions cannot be completely ruled out.
Q5: My cells are showing unexpected changes in inflammatory signaling pathways when treated with this compound. Could this be an off-target effect?
This is a plausible hypothesis. Given that Pirin is a known interactor with the NF-κB signaling pathway, modulation of inflammatory responses is a potential consequence of this compound treatment.[5] Researchers observing unexpected inflammatory phenotypes should consider the possibility of Pirin-mediated off-target effects. It has also been observed that this compound can modulate immune cell populations, such as decreasing macrophage infiltration and increasing CD4 T cells in certain in vivo models, which may be linked to its anti-inflammatory properties.[1][7][8]
Troubleshooting Guide
| Observed Issue | Potential Cause (Off-Target Related) | Recommended Action |
| Unexpected changes in inflammatory gene expression (e.g., NF-κB target genes). | This compound is binding to and inhibiting Pirin, a known regulator of NF-κB signaling. | - Validate the effect by measuring the expression of a panel of NF-κB target genes. - Consider using a structurally distinct Rho/MRTF pathway inhibitor as a control. - If available, use siRNA to knock down Pirin and assess if this phenocopies the effect of this compound. |
| Cellular phenotype does not correlate with the known downstream targets of the Rho/MRTF pathway. | The observed phenotype may be driven by the inhibition of Pirin or another unidentified off-target. | - Review the literature for known functions of Pirin in your specific cell line or biological context. - Perform rescue experiments by overexpressing a drug-resistant mutant of the intended target (if known) to confirm on-target engagement. |
| Discrepancies in potency or efficacy compared to other Rho/MRTF inhibitors. | Differences in the affinity of this compound for Pirin or other off-targets compared to other inhibitors could lead to varied biological responses. | - Compare the effects of this compound with other Rho/MRTF inhibitors that have different chemical scaffolds. - Perform dose-response experiments for both on-target and potential off-target effects to determine if they occur within a similar concentration range. |
Quantitative Data Summary
The following tables summarize the available quantitative data for the on-target and potential off-target activities of this compound.
Table 1: On-Target Activity of this compound
| Assay | Cell Line / System | IC50 / Effective Concentration | Reference |
| Fibroblast-mediated collagen contraction | Human conjunctival fibroblasts | ~5 µM | [3][9] |
| Cell Viability (MTT Assay) | Cancer-Associated Fibroblasts (CAFs) | ~10 µM | [10] |
| Reduction of α-SMA and Collagen 2A levels | Primary mouse pancreatic stellate cells | 1 µM | [1] |
Table 2: Potential Off-Target Activity of this compound
| Target | Assay | Binding Affinity (KD) / IC50 | Reference |
| Pirin | Isothermal Titration Calorimetry (ITC) | 4.3 µM |
Experimental Protocols
Protocol 1: Western Blotting for α-SMA and Collagen Expression in Pancreatic Stellate Cells
This protocol is adapted from studies investigating the on-target effects of this compound.
-
Cell Culture and Treatment: Isolate primary pancreatic stellate cells from wildtype mice. Culture the cells and treat with 1 µM this compound for 6 days.
-
Cell Lysis: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on a polyacrylamide gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies against α-SMA and Collagen 2A. Use an antibody against a housekeeping protein (e.g., vinculin) as a loading control.
-
Detection: Incubate with the appropriate HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) substrate.
-
Quantification: Densitometry analysis can be performed using software such as ImageJ to quantify the protein levels relative to the loading control.[7]
Protocol 2: Isothermal Titration Calorimetry (ITC) for Measuring Binding to Pirin
This protocol is based on the methodology used to validate the interaction between this compound and Pirin.
-
Protein Purification: Purify recombinant Pirin protein.
-
Sample Preparation: Prepare solutions of purified Pirin and this compound in the same buffer.
-
ITC Experiment: Load the Pirin solution into the sample cell of the ITC instrument and the this compound solution into the injection syringe.
-
Titration: Perform a series of injections of this compound into the Pirin solution while monitoring the heat changes.
-
Data Analysis: Analyze the resulting data to determine the binding affinity (KD), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS) of the interaction.
Visualizations
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. glpbio.com [glpbio.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Role of the redox state of the Pirin-bound cofactor on interaction with the master regulators of inflammation and other pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Role of Pirin, an Oxidative Stress Sensor Protein, in Epithelial Carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Rho/MRTF pathway inhibitor this compound reduces stellate cell activation and modulates immune cell populations in KrasG12D; Pdx1-Cre (KC) mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Interpreting unexpected results in CCG-222740 experiments
This technical support center provides troubleshooting guidance for researchers using CCG-222740, a potent inhibitor of the Rho/Myocardin-Related Transcription Factor (MRTF) pathway. The information is presented in a question-and-answer format to address common unexpected results and provide detailed experimental protocols.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why am I not observing a decrease in alpha-smooth muscle actin (α-SMA) expression after this compound treatment?
A1: A lack of response in α-SMA expression, a key downstream target of the Rho/MRTF/SRF pathway, can stem from several factors:
-
Suboptimal Concentration or Treatment Duration: The effective concentration of this compound can vary between cell types. Ensure you have performed a dose-response experiment to determine the optimal concentration and treatment duration for your specific cell line.[1]
-
Cellular Context: The Rho/MRTF/SRF pathway's role in regulating α-SMA can be cell-type dependent. In some cells, other signaling pathways may be the dominant regulators of α-SMA expression.
-
Reagent Quality: Verify the integrity of your this compound stock. Improper storage or repeated freeze-thaw cycles can degrade the compound. It is recommended to aliquot the stock solution and store it at -80°C for long-term use.
-
Experimental Protocol (Western Blot): Issues with your Western blot protocol can lead to a failure to detect changes in α-SMA. Common problems include inefficient protein transfer, inappropriate antibody dilutions, or the use of expired reagents.
Q2: I'm observing higher-than-expected cytotoxicity in my cell line with this compound. What could be the cause?
A2: While this compound is reported to be less cytotoxic than first-generation MRTF/SRF inhibitors, unexpected toxicity can occur.[2] Consider the following:
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to cytotoxic agents. It is crucial to perform a dose-response curve to determine the IC50 value for your specific cell line.
-
Off-Target Effects: Although designed to be selective, at higher concentrations, off-target effects of Rho pathway inhibitors are possible and could contribute to cytotoxicity.[3]
-
Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) in your culture medium is not exceeding a level that is toxic to your cells (typically <0.1%).
-
Confluence of Cells: The confluence of your cell culture at the time of treatment can influence their sensitivity to the compound. Standardize your seeding density for all experiments.
Q3: My collagen contraction assay results are highly variable when using this compound. How can I improve consistency?
A3: Collagen contraction assays are known for their potential variability.[4][5] To improve the reliability of your results with this compound, consider these points:
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Inconsistent Gel Polymerization: Ensure a consistent temperature and pH during collagen polymerization. Variations can lead to differences in gel stiffness, affecting the degree of contraction.
-
Cell Seeding Density: The number of cells embedded in the collagen gel is a critical parameter. Ensure accurate cell counting and a homogenous cell suspension in the collagen solution.
-
Incomplete Detachment of Gels: For floating contraction assays, ensure the collagen gel is fully detached from the well surface to allow for uniform contraction.
-
Image Analysis: Utilize a consistent and unbiased method for quantifying the area of the collagen gel. Automated image analysis software can reduce user-to-user variability.
Q4: The IC50 value I'm obtaining for this compound in my cell viability assay is different from the published data. Why?
A4: Discrepancies in IC50 values are a common issue in pharmacology. Several factors can contribute to this:
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Assay Type: Different cell viability assays (e.g., MTT, CellTiter-Glo, trypan blue exclusion) measure different cellular parameters and can yield different IC50 values.
-
Experimental Conditions: Variations in cell density, serum concentration in the media, and incubation time can all impact the apparent IC50 value.
-
Cell Line Differences: As mentioned previously, IC50 values are cell-line specific. Even substrains of the same cell line can exhibit different sensitivities.
-
Compound Purity and Formulation: The purity of the this compound batch and the method of its solubilization and dilution can affect its potency.
Quantitative Data Summary
| Parameter | Cell Line/Assay | Value | Reference |
| IC50 | Cancer Associated Fibroblasts (CAFs) - Cell Viability (MTT) | ~10 µM | [6][7] |
| IC50 | Fibroblast-mediated collagen contraction assay | 5 µM | [1] |
| Effective Concentration | Decreased αSMA expression in human conjunctival fibroblasts | 10, 25 µM | [1] |
| In Vivo Dosage | Reduction of α-SMA levels in caerulein-stimulated KC mice | 100 mg/kg/day (oral gavage) | [8] |
Experimental Protocols
Western Blot for α-SMA
-
Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against α-SMA overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensity using image analysis software and normalize to a loading control (e.g., GAPDH or β-actin).
Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density.
-
Treatment: The following day, treat the cells with a serial dilution of this compound for the desired duration (e.g., 72 hours).[6]
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using a non-linear regression analysis.
Fibroblast-Mediated Collagen Contraction Assay
-
Cell Preparation: Harvest fibroblasts and resuspend them in serum-free medium.
-
Collagen Matrix Preparation: On ice, mix the cell suspension with a neutralized collagen type I solution.
-
Gel Polymerization: Pipette the cell-collagen mixture into a 24-well plate and allow it to polymerize at 37°C.
-
Treatment: After polymerization, add culture medium containing different concentrations of this compound to each well.
-
Gel Detachment: Gently detach the collagen gels from the sides of the wells to initiate contraction.
-
Image Acquisition: At various time points, capture images of the contracting gels.
-
Area Measurement: Measure the area of the gels using image analysis software.
-
Data Analysis: Calculate the percentage of contraction relative to the initial gel area.
Visualizations
Caption: The Rho/MRTF/SRF signaling pathway and the inhibitory action of this compound.
Caption: A logical workflow for troubleshooting unexpected results in this compound experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Molecular Pathways: Targeting the kinase effectors of RHO-family GTPases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Investigating Fibroblast-Induced Collagen Gel Contraction Using a Dynamic Microscale Platform [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. The Rho/MRTF pathway inhibitor this compound reduces stellate cell activation and modulates immune cell populations in KrasG12D; Pdx1-Cre (KC) mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. selleckchem.com [selleckchem.com]
Technical Support Center: CCG-222740 Stock Solution Preparation
This guide provides researchers, scientists, and drug development professionals with detailed protocols and troubleshooting advice for preparing stable stock solutions of the Rho/MRTF pathway inhibitor, CCG-222740.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound due to its high solubility.[1][2][3][4][5][6] Ethanol can also be used, but the compound is insoluble in water.[1][4][5][6]
Q2: How should I store the solid compound and the prepared stock solution?
A2: The solid powder of this compound should be stored at -20°C for long-term stability (up to 3 years).[1][2][3] Prepared stock solutions in DMSO should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to 2 years or at -20°C for shorter periods (1 to 6 months).[1][3][4][5][6]
Q3: My this compound is not dissolving completely in DMSO. What should I do?
A3: Ensure you are using fresh, anhydrous (moisture-free) DMSO, as absorbed moisture can significantly decrease the solubility of this compound.[1][3] To aid dissolution, you can gently warm the solution to 37°C or use an ultrasonic bath.[4][5][6] Sonication is also recommended by some suppliers.[2]
Q4: Can I prepare a stock solution in an aqueous buffer for my cell culture experiments?
A4: this compound is insoluble in water, so preparing a stock solution directly in an aqueous buffer is not recommended.[1][4][5][6] The standard practice is to prepare a high-concentration stock in DMSO and then dilute it to the final working concentration in your aqueous cell culture medium. Ensure the final DMSO concentration is low (typically <0.1%) to avoid solvent-induced cytotoxicity.
Quantitative Data: Solubility and Storage
| Parameter | Value | Source |
| Molecular Weight | 444.86 g/mol | [1][2][3] |
| Solubility in DMSO | 89 - 125 mg/mL (200.06 - 280.99 mM) | [1][2][3][4][5][6] |
| Solubility in Ethanol | 89 mg/mL | [1] |
| Solubility in Water | Insoluble (< 0.1 mg/mL) | [1][4][5][6] |
| Storage of Solid | -20°C for up to 3 years | [1][2][3] |
| Storage of Stock Solution | -80°C for up to 2 years; -20°C for 1-6 months | [1][3][4][5][6] |
Experimental Protocol: Preparation of a 10 mM DMSO Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
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This compound powder
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Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated micropipettes
-
Vortex mixer
-
Optional: Ultrasonic bath or water bath
Procedure:
-
Equilibrate Reagents: Allow the vial of this compound powder and the anhydrous DMSO to come to room temperature before opening to prevent condensation of moisture.
-
Weigh Compound: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.45 mg of this compound (Molecular Weight = 444.86 g/mol ).
-
Add Solvent: Add the calculated volume of anhydrous DMSO to the tube containing the this compound powder.
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Dissolve Compound: Vortex the solution until the compound is completely dissolved. If dissolution is slow, brief sonication or gentle warming to 37°C can be applied.[2][4][5][6] Visually inspect the solution to ensure there are no visible particles.
-
Aliquot for Storage: To avoid multiple freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.[1][4][5][6]
-
Store Properly: Store the aliquots at -80°C for long-term storage or at -20°C for short-term use.[1][3][4][5][6]
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Precipitation observed in the stock solution upon storage. | The concentration may be too high, or the storage temperature is fluctuating. | Ensure the stock concentration is within the solubility limits. Store aliquots in a freezer with stable temperature control. Before use, warm the aliquot to room temperature and vortex to ensure complete dissolution. |
| Cloudiness or precipitation occurs when diluting the DMSO stock into an aqueous medium. | The compound has low aqueous solubility, and the high concentration in the DMSO stock is causing it to precipitate out when introduced to the aqueous environment. | To minimize precipitation, dilute the DMSO stock in a stepwise manner. Add the DMSO stock to a small volume of the aqueous medium while vortexing, and then bring it to the final volume. Preparing an intermediate dilution in a co-solvent like PEG300 or Tween 80 before the final aqueous dilution can also improve solubility for in vivo formulations.[1][2][3] |
| Inconsistent experimental results using the same stock solution. | The stock solution may have degraded due to improper storage or multiple freeze-thaw cycles. | Always use freshly prepared stock solutions or properly stored single-use aliquots. Avoid repeated freezing and thawing of the main stock.[1][4][5][6] It is recommended to use stock solutions stored at -20°C within one month.[1][4][5][6] |
Experimental Workflow
Caption: Workflow for preparing a stable stock solution of this compound.
References
Addressing variability in CCG-222740 experimental outcomes
Welcome to the technical support center for CCG-222740. This resource is designed for researchers, scientists, and drug development professionals to address potential variability in experimental outcomes when working with this potent and selective Rho/MRTF/SRF pathway inhibitor. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist in your research.
Troubleshooting Guides
This section addresses specific issues that may arise during experimentation with this compound, presented in a question-and-answer format.
Issue 1: Inconsistent or Lower-Than-Expected Potency in Cell-Based Assays
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Question: We are observing variable or weaker than expected inhibition of our target endpoint (e.g., α-SMA expression, cell migration) with this compound. What are the possible causes and solutions?
-
Answer: Variability in the potency of this compound can stem from several factors related to compound handling, experimental setup, and cell line specifics.
Possible Causes and Troubleshooting Steps:
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Compound Solubility and Stability: this compound is soluble in DMSO.[1][2] Ensure the compound is fully dissolved. Moisture-absorbing DMSO can reduce solubility; always use fresh, anhydrous DMSO.[1] For aqueous solutions, prepare them fresh for each experiment as prolonged storage may lead to loss of efficacy.[2]
-
Recommendation: Prepare a high-concentration stock solution in fresh, anhydrous DMSO (e.g., 10-20 mM). Sonicate if necessary to ensure complete dissolution.[2] Store stock solutions in small aliquots at -80°C to avoid repeated freeze-thaw cycles.[1] When preparing working solutions, dilute the stock in your cell culture medium immediately before use.
-
-
Cell Line-Specific Sensitivity: The IC50 of this compound can vary between different cell types.[3] For instance, the IC50 for decreasing cancer-associated fibroblast (CAF) viability is approximately 10 µM, while in a fibroblast-mediated collagen contraction assay, the IC50 is 5 µM.[4][5]
-
Assay-Dependent Efficacy: The observed potency can be influenced by the experimental assay used. Discrepancies in reported IC50 values have been attributed to differences in testing methods.[3]
-
Recommendation: Carefully review and optimize your assay protocol. Ensure that the endpoint measurement is robust and sensitive to changes in the Rho/MRTF/SRF pathway.
-
-
Inadequate Incubation Time: The effects of this compound on protein expression and cell viability are time-dependent. For example, significant effects on CAF viability and cell cycle proteins were observed after 72 hours of treatment.[1][7]
-
Recommendation: Optimize the incubation time for your specific assay. A time course experiment (e.g., 24, 48, 72 hours) is advisable to determine the optimal duration for observing the desired effect.
-
-
Issue 2: Higher-Than-Expected Cytotoxicity
-
Question: We are observing significant cell death at concentrations where we expect to see specific pathway inhibition. How can we mitigate this?
-
Answer: While this compound is reported to be less cytotoxic than its predecessor, CCG-203971, off-target effects or experimental conditions can lead to unexpected cytotoxicity.[8][9]
Possible Causes and Troubleshooting Steps:
-
Solvent Toxicity: High concentrations of DMSO can be toxic to cells.
-
Recommendation: Ensure the final concentration of DMSO in your cell culture medium is low, typically below 0.5%, and ideally below 0.1%. Include a vehicle control (medium with the same concentration of DMSO as your treatment groups) in all experiments to assess the effect of the solvent alone.
-
-
Cell Line Sensitivity: Some cell lines may be more sensitive to this compound.
-
Recommendation: Perform a cell viability assay (e.g., MTT, CellTiter-Glo) to determine the cytotoxic concentration range for your specific cell line. This will help you choose a concentration that effectively inhibits the pathway with minimal impact on cell viability.
-
-
Confluency of Cells: Cell density at the time of treatment can influence their sensitivity to compounds.
-
Recommendation: Standardize your cell seeding density and ensure that cells are in the logarithmic growth phase at the time of treatment.
-
-
Issue 3: Variability in In Vivo Experimental Outcomes
-
Question: We are seeing inconsistent results in our animal models treated with this compound. What factors should we consider?
-
Answer: In vivo experiments introduce additional layers of complexity. Consistency is key to obtaining reproducible results.
Possible Causes and Troubleshooting Steps:
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Compound Formulation and Administration: The formulation and route of administration are critical for bioavailability. This compound is orally active.[4]
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Recommendation: For oral gavage, a common formulation is a suspension.[1] A suggested in vivo formulation is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline.[2] Ensure the formulation is homogenous before each administration. If the solution is a suspension, it is recommended to prepare it fresh for immediate use.[2] A dose of 100 mg/kg/day for 7 days has been used effectively in mice.[5][10]
-
-
Animal Model Specifics: The genetic background, age, and health status of the animals can influence the outcome.
-
Recommendation: Use age-matched and sex-matched animals for all experimental groups. Ensure that the animal model is appropriate for studying the Rho/MRTF/SRF pathway.
-
-
Pharmacokinetics: The half-life and metabolism of this compound can affect its efficacy.
-
Recommendation: While specific pharmacokinetic data for different species is not detailed here, consider the dosing regimen carefully. The reported successful regimen in mice was daily oral gavage.[10]
-
-
Frequently Asked Questions (FAQs)
-
Q1: What is the mechanism of action of this compound?
-
A1: this compound is a selective inhibitor of the Rho/myocardin-related transcription factor (MRTF) pathway. It functions by preventing the nuclear localization of MRTF, which in turn inhibits the transcriptional activity of the Serum Response Factor (SRF). This leads to a downstream reduction in the expression of target genes such as α-smooth muscle actin (α-SMA).[1][7]
-
-
Q2: What is the recommended solvent and storage condition for this compound?
-
Q3: What are the reported IC50 values for this compound?
-
Q4: Can this compound be used in vivo?
-
Q5: What are the known downstream effects of this compound treatment?
-
A5: In addition to inhibiting α-SMA expression, this compound has been shown to decrease the expression of collagens I, 2a, and IV in CAFs.[7] It can also affect the cell cycle by increasing p27 protein levels and decreasing cyclin D1 levels.[1][4] In vivo, it has been observed to modulate immune cell populations, specifically increasing CD4 T cells and decreasing macrophages in the pancreas of treated mice.[5][10]
-
Data Presentation
Table 1: In Vitro Efficacy of this compound
| Assay | Cell Type | Endpoint | IC50 / Effective Concentration | Incubation Time | Reference |
| Cell Viability | Cancer-Associated Fibroblasts (CAFs) | Decreased Viability | ~10 µM | 72 hours | [4][7] |
| Collagen Contraction | Human Conjunctival Fibroblasts | Inhibition of Contraction | 5 µM | 7 days | [4][6][8] |
| Protein Expression | Human Conjunctival Fibroblasts | Decreased α-SMA | 10, 25 µM | Not Specified | [4] |
| Protein Expression | Pancreatic Stellate Cells | Decreased α-SMA & Collagen 2A | 1 µM | 6 days | [5] |
| Cell Cycle Regulation | Cancer-Associated Fibroblasts (CAFs) | Increased p27, Decreased Cyclin D1 | 10, 20 µM | 72 hours | [1][4] |
Table 2: In Vivo Experimental Parameters for this compound
| Animal Model | Dosing Regimen | Formulation | Observed Effects | Reference |
| KC Mice (Pancreatic Cancer Model) | 100 mg/kg/day, oral gavage for 7 days | Not specified in detail | Reduced α-SMA levels in the pancreas | [4][10] |
| Caerulein-stimulated KC Mice | 100 mg/kg/day, oral gavage for 7 days | Not specified in detail | Reduced α-SMA levels, decreased macrophages, increased CD4 T cells | [5] |
Experimental Protocols
Protocol 1: General In Vitro Cell-Based Assay
-
Preparation of this compound Stock Solution:
-
Dissolve this compound powder in fresh, anhydrous DMSO to create a 10 mM stock solution.
-
Aliquot the stock solution into small volumes and store at -80°C.
-
-
Cell Seeding:
-
Plate cells at a predetermined density in a suitable culture vessel (e.g., 96-well plate for viability assays, 6-well plate for protein analysis).
-
Allow cells to adhere and enter the logarithmic growth phase (typically 18-24 hours).
-
-
Treatment:
-
Prepare working solutions of this compound by diluting the stock solution in complete cell culture medium to the desired final concentrations.
-
Include a vehicle control group treated with the same final concentration of DMSO as the highest concentration of this compound.
-
Remove the old medium from the cells and replace it with the medium containing this compound or the vehicle control.
-
-
Incubation:
-
Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (e.g., 37°C, 5% CO2).
-
-
Endpoint Analysis:
-
Perform the desired endpoint analysis, such as:
-
Cell Viability: MTT assay, CellTiter-Glo assay.
-
Protein Expression: Western blotting for α-SMA, p27, Cyclin D1, etc.
-
Gene Expression: qRT-PCR for target genes.
-
Cell Migration/Invasion: Transwell assay.
-
-
Mandatory Visualization
Caption: Signaling pathway of this compound action.
Caption: General experimental workflow for this compound.
Caption: Troubleshooting logic for low potency.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound | Ras | Rho | ROCK | TargetMol [targetmol.com]
- 3. mdpi.com [mdpi.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The Rho/MRTF pathway inhibitor this compound reduces stellate cell activation and modulates immune cell populations in KrasG12D; Pdx1-Cre (KC) mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. axonmedchem.com [axonmedchem.com]
- 9. Sapphire Bioscience [sapphirebioscience.com]
- 10. cancer-research-network.com [cancer-research-network.com]
Long-term storage and handling of CCG-222740
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term storage and handling of CCG-222740.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for long-term storage of solid this compound?
A1: Solid this compound should be stored in a dry, dark place at -20°C for up to 3 years.[1][2][3] Storage at 4°C for up to 2 years is also possible.[3]
Q2: How should I prepare and store stock solutions of this compound?
A2: It is recommended to prepare stock solutions in fresh, anhydrous DMSO.[1][3] To avoid repeated freeze-thaw cycles, you should aliquot the stock solution into smaller, single-use volumes.[1][4] For long-term storage, these aliquots should be kept at -80°C for up to 2 years.[3] For shorter-term storage, -20°C for up to 1 month is acceptable.[1][4]
Q3: What should I do if the compound doesn't dissolve easily?
A3: If you encounter solubility issues, gentle warming of the solution to 37°C and sonication can aid in dissolution.[4][5] It is also crucial to use fresh, high-quality DMSO, as moisture absorption can reduce the solubility of this compound.[1][3]
Q4: Is this compound suitable for in vivo studies?
A4: Yes, this compound is orally active and has been used in animal models.[3][4][6] Specific formulations for oral gavage and injection are available. It is important to prepare these formulations fresh for each use.[1][5]
Quantitative Data Summary
Storage Conditions
| Form | Storage Temperature | Duration | Citations |
| Powder | -20°C | Up to 3 years | [1][2][3][5] |
| Powder | 4°C | Up to 2 years | [3] |
| In Solvent | -80°C | 1 to 2 years | [1][3][5] |
| In Solvent | -20°C | 1 month | [1][4] |
Solubility
| Solvent | Concentration | Notes | Citations |
| DMSO | 89 - 125 mg/mL (200.06 - 280.99 mM) | Use of fresh DMSO is recommended; sonication may be needed. | [1][3][5] |
| Ethanol | 89 mg/mL | [1] | |
| Water | Insoluble | [1][4] |
Experimental Protocols
Preparation of a 10 mM Stock Solution in DMSO
-
Pre-weighing: Accurately weigh the desired amount of this compound powder (Molecular Weight: 444.86 g/mol ).
-
Solvent Addition: Add the appropriate volume of fresh, anhydrous DMSO to achieve a 10 mM concentration. For example, to prepare 1 mL of a 10 mM stock solution, dissolve 4.45 mg of this compound in 1 mL of DMSO.
-
Dissolution: If necessary, gently warm the vial to 37°C and use a sonicator to ensure complete dissolution.[4][5]
-
Aliquoting and Storage: Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C.[1][3][4]
In Vivo Formulation for Oral Gavage
This protocol is for a clear solution. If a suspension is formed, it should be used immediately.[5]
-
Initial Dissolution: Dissolve this compound in DMSO.
-
Addition of PEG300: Add PEG300 to the solution.
-
Addition of Tween 80: Add Tween 80 and mix until the solution is clear.
-
Final Dilution: Add saline or ddH₂O to reach the final desired concentration.
-
Administration: The final formulation should be prepared fresh and administered immediately.[1][5]
A common formulation consists of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% ddH₂O.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation of the compound in the stock solution upon storage. | The storage temperature is too high, or the solution has undergone multiple freeze-thaw cycles. | Store aliquots at -80°C. Avoid repeated freezing and thawing of the stock solution. |
| Inconsistent results in cell-based assays. | Degradation of the compound due to improper storage. Inaccurate concentration due to incomplete dissolution. | Use freshly thawed aliquots for each experiment. Ensure the compound is fully dissolved when preparing the stock solution. |
| Low solubility in DMSO. | The DMSO may have absorbed moisture. | Use a fresh, unopened bottle of anhydrous DMSO.[1][3] |
| Precipitation when diluting the stock solution in aqueous media. | This compound is insoluble in water. | Ensure the final concentration of DMSO in the cell culture medium is low (typically <0.1%) and compatible with your cell line. |
Visual Guides
Caption: this compound inhibits the Rho/MRTF signaling pathway.
Caption: Workflow for preparing a this compound stock solution.
Caption: Decision tree for troubleshooting compound precipitation.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Sapphire Bioscience [sapphirebioscience.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. glpbio.com [glpbio.com]
- 5. This compound | Ras | Rho | ROCK | TargetMol [targetmol.com]
- 6. The Rho/MRTF pathway inhibitor this compound reduces stellate cell activation and modulates immune cell populations in KrasG12D; Pdx1-Cre (KC) mice - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing DMSO toxicity in CCG-222740 cell-based assays
Welcome to the technical support center for CCG-222740. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers and drug development professionals optimize their cell-based assays while minimizing dimethyl sulfoxide (DMSO) toxicity.
Frequently Asked Questions (FAQs)
General
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a selective inhibitor of the Rho/Myocardin-Related Transcription Factor (MRTF) pathway.[1][2] Its mechanism of action involves reducing the activation of stellate cells and decreasing the expression of alpha-smooth muscle actin (α-SMA), a key marker of fibrosis.[3][4][5]
Q2: What is the primary application of this compound in cell-based assays?
A2: this compound is primarily used in in vitro studies to investigate fibrosis and cancer. It has been shown to decrease the viability of cancer-associated fibroblasts (CAFs) with an IC50 of approximately 10 μM and inhibit the activation of pancreatic stellate cells.[2][3][6]
Solubility and Preparation
Q3: How should I dissolve this compound for my experiments?
A3: this compound is soluble in DMSO.[1][7][8] It is recommended to prepare a high-concentration stock solution in 100% DMSO and then dilute it to the final working concentration in your cell culture medium. To minimize the final DMSO concentration, the stock solution should be at least 1000 times more concentrated than the working solution.[7]
Q4: What is the recommended storage for this compound solutions?
A4: Powdered this compound can be stored at -20°C for up to three years.[7] Once dissolved in a solvent, it is recommended to store stock solutions at -80°C for up to one year.[1][7] To avoid repeated freeze-thaw cycles, it is best to aliquot the stock solution into smaller volumes.[1]
DMSO Toxicity
Q5: What is a safe concentration of DMSO for my cell-based assays?
A5: The toxicity of DMSO is cell-type dependent.[9] Generally, a final concentration of 0.1% DMSO is considered safe for most cell lines.[9][10][11] Many studies use a final concentration of up to 0.5% without observing significant cytotoxicity.[10] However, for sensitive cells, such as primary cell cultures, it is advisable to use a concentration below 0.1%.[10]
Q6: What are the visible signs of DMSO toxicity in my cell cultures?
A6: Signs of DMSO toxicity can include reduced cell proliferation, changes in cell morphology, and decreased cell viability.[12] At higher concentrations (e.g., above 5%), DMSO can induce apoptosis and cause cells to detach from the culture surface.[13][14]
Troubleshooting Guide
Issue 1: High background toxicity in control wells (DMSO only).
| Possible Cause | Recommended Solution |
| DMSO concentration is too high. | Determine the optimal, non-toxic DMSO concentration for your specific cell line by performing a dose-response curve (e.g., 0.05% to 1.0% DMSO) and assessing cell viability after 24, 48, and 72 hours. It is recommended to keep the final DMSO concentration at or below 0.1% if possible.[11][15] |
| Cell line is particularly sensitive to DMSO. | Some cell lines, especially primary cells, are more sensitive to DMSO.[10][13] Use the lowest possible DMSO concentration that maintains the solubility of this compound. |
| Extended exposure time to DMSO. | The toxic effects of DMSO can increase with longer incubation times.[12][14] If possible, reduce the duration of the experiment or replace the medium with fresh, DMSO-free medium after an initial treatment period. |
Issue 2: Inconsistent or unexpected results with this compound treatment.
| Possible Cause | Recommended Solution |
| Precipitation of this compound. | Ensure that the final concentration of this compound in the culture medium does not exceed its solubility limit. When diluting the DMSO stock, add it to the medium slowly while vortexing to ensure proper mixing. |
| Inaccurate DMSO concentration in control wells. | Always include a vehicle control with the same final DMSO concentration as the experimental wells to account for any effects of the solvent itself.[15] |
| Degradation of this compound. | Prepare fresh working solutions from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.[1] |
Data Presentation
Table 1: General Guidelines for Final DMSO Concentrations in Cell Culture
| DMSO Concentration | General Effect on Most Cell Lines | Recommendation |
| ≤ 0.1% | Generally considered safe with no observable toxic effects.[9][10] | Optimal for sensitive cells and long-term assays. |
| 0.1% - 0.5% | Widely used with minimal to no cytotoxicity in many robust cell lines.[10] | Acceptable for many cell lines, but validation is recommended. |
| > 0.5% - 1.0% | Potential for toxic effects, including reduced proliferation.[9][12] | Use with caution and only after thorough validation. |
| > 1.0% | Increased likelihood of significant cytotoxicity and cell death.[9][13] | Generally not recommended for cell-based assays. |
Table 2: Reported IC50 and Effective Concentrations of this compound
| Cell Type | Assay | Effective Concentration / IC50 | Reference |
| Cancer-Associated Fibroblasts (CAFs) | Cell Viability (MTT Assay) | ~10 μM | [2][6] |
| Human Conjunctival Fibroblasts | Collagen Contraction Assay | 5 μM (IC50) | [2][8] |
| Primary Pancreatic Stellate Cells | α-SMA and Collagen 2A Reduction | 1 μM | [3][5] |
Experimental Protocols
Protocol 1: Determining DMSO Toxicity Threshold
-
Cell Seeding: Plate your cells in a 96-well plate at the optimal density for a 72-hour viability assay.
-
Preparation of DMSO Dilutions: Prepare a series of dilutions of DMSO in your complete cell culture medium (e.g., 0.05%, 0.1%, 0.25%, 0.5%, and 1.0%).
-
Treatment: After allowing the cells to adhere overnight, replace the medium with the prepared DMSO dilutions. Include a "no DMSO" control.
-
Incubation: Incubate the plate for your intended experimental duration (e.g., 24, 48, or 72 hours).
-
Viability Assay: Assess cell viability using a standard method such as an MTT or CellTiter-Glo® assay.
-
Data Analysis: Normalize the results to the "no DMSO" control and plot cell viability against DMSO concentration to determine the highest non-toxic concentration.
Protocol 2: this compound Treatment for Cell-Based Assays
-
Stock Solution Preparation: Dissolve this compound in 100% DMSO to create a high-concentration stock (e.g., 10 mM). Aliquot and store at -80°C.
-
Cell Seeding: Plate cells in the appropriate culture vessel and allow them to adhere and reach the desired confluency.
-
Working Solution Preparation: On the day of the experiment, thaw a stock aliquot and prepare serial dilutions of this compound in complete culture medium. Ensure the final DMSO concentration remains below the predetermined toxic threshold for your cell line.
-
Vehicle Control Preparation: Prepare a vehicle control medium containing the same final concentration of DMSO as the highest concentration of this compound used.
-
Treatment: Replace the existing medium in your cell culture plates with the prepared this compound working solutions and the vehicle control.
-
Incubation and Analysis: Incubate for the desired treatment period, then proceed with your specific downstream analysis (e.g., Western blot for α-SMA, cell viability assay, etc.).
Visualizations
Caption: Workflow for this compound cell-based experiments.
Caption: Decision tree for troubleshooting DMSO toxicity.
Caption: Simplified signaling pathway of this compound action.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The Rho/MRTF pathway inhibitor this compound reduces stellate cell activation and modulates immune cell populations in KrasG12D; Pdx1-Cre (KC) mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Rho/MRTF pathway inhibitor this compound reduces stellate cell activation and modulates immune cell populations in KrasG12D; Pdx1-Cre (KC) mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound | Ras | Rho | ROCK | TargetMol [targetmol.com]
- 8. axonmedchem.com [axonmedchem.com]
- 9. researchgate.net [researchgate.net]
- 10. lifetein.com [lifetein.com]
- 11. researchgate.net [researchgate.net]
- 12. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 13. Cell Culture FAQ: How does DMSO affect your cells? - Eppendorf Portugal [eppendorf.com]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of CCG-222740 and CCG-203971: Potency and Cytotoxicity in Rho/MRTF/SRF Pathway Inhibition
In the landscape of pharmacological inhibitors targeting the Rho/Myocardin-Related Transcription Factor (MRTF)/Serum Response Factor (SRF) signaling pathway, CCG-222740 and CCG-203971 have emerged as significant small molecules. This guide provides a detailed comparison of their potency and cytotoxicity, supported by experimental data, to aid researchers in selecting the appropriate compound for their studies. Both compounds are instrumental in studying and potentially treating diseases characterized by fibrosis and metastasis.
Overview of this compound and CCG-203971
CCG-203971 is a second-generation inhibitor of the Rho/MRTF/SRF pathway.[1] Further optimization of this chemical scaffold led to the development of this compound, a compound with increased potency and reduced in vivo toxicity.[2] Both molecules function by inhibiting the transcriptional activity of the MRTF/SRF complex, which plays a crucial role in the expression of genes involved in cytoskeletal organization, cell motility, and fibrosis.[3] The molecular target for this series of compounds has been identified as the iron-dependent co-transcription factor, Pirin.[3]
Potency Comparison
Experimental data consistently demonstrates that this compound is a more potent inhibitor of the Rho/MRTF/SRF pathway than its predecessor, CCG-203971.
| Assay | This compound | CCG-203971 | Reference |
| Fibroblast-mediated Collagen Contraction (IC50) | 5 µM | 25 µM | [4] |
| SRE.L Reporter Gene Assay (IC50) | - | 0.64 µM | [5] |
| PC-3 Cell Migration (IC50) | - | 4.2 µM | [1] |
| Inhibition of α-SMA Expression | More Potent | Less Potent | [4][6] |
| Inhibition of CTGF Expression | More Potent | Less Potent | [4] |
One study highlights that this compound is five times more potent than CCG-203971 in inhibiting MRTF/SRF target genes.[4][7] This is further substantiated by a fibroblast-mediated collagen contraction assay, where the IC50 for this compound was 5 µM, compared to 25 µM for CCG-203971.[4]
Cytotoxicity Profile
A key advantage of this compound is its improved cytotoxicity profile compared to CCG-203971.
| Cell Line/Assay | This compound | CCG-203971 | Reference |
| Cancer-Associated Fibroblasts (CAFs) (IC50) | ~10 µM | - | [2][8][9] |
| Human Conjunctival Fibroblasts (Cell Viability) | 100% at 10 µM, 88% at 30 µM | Less Favorable | [4] |
| General Cytotoxicity | Less Cytotoxic | More Cytotoxic | [4][6][10][11] |
This compound has been shown to be less cytotoxic than CCG-203971.[4] For instance, in human conjunctival fibroblasts, this compound maintained 100% cell viability at a concentration of 10 µM and 88% at 30 µM.[4] The IC50 for cytotoxicity of this compound in cancer-associated fibroblasts (CAFs) was determined to be approximately 10 µM.[2][8][9]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway and a general workflow for evaluating these inhibitors.
Caption: The Rho/MRTF/SRF signaling pathway targeted by CCG inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The Rho/MRTF pathway inhibitor this compound reduces stellate cell activation and modulates immune cell populations in KrasG12D; Pdx1-Cre (KC) mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of Pirin as a Molecular Target of the CCG-1423/CCG-203971 Series of Antifibrotic and Antimetastatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- 6. axonmedchem.com [axonmedchem.com]
- 7. researchgate.net [researchgate.net]
- 8. selleckchem.com [selleckchem.com]
- 9. glpbio.com [glpbio.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
Mechanism of Action: Targeting Different Nodes in the Rho Signaling Pathway
A Comprehensive Comparison of CCG-222740 and Fasudil for Fibrosis and Cancer Research
For researchers and drug development professionals investigating therapeutic interventions for fibrotic diseases and cancer, understanding the nuances of pathway-specific inhibitors is paramount. This guide provides an objective comparison of this compound, a selective inhibitor of the Rho/Myocardin-Related Transcription Factor (MRTF) pathway, and fasudil, a well-established Rho-associated coiled-coil containing protein kinase (ROCK) inhibitor. This comparison is supported by experimental data to delineate their distinct mechanisms and functional effects.
The Rho signaling pathway plays a critical role in regulating cell shape, motility, and gene expression, making it a key target in various pathologies. While both this compound and fasudil modulate this pathway, they do so at different key junctures.
Fasudil is a direct inhibitor of ROCK1 and ROCK2, serine/threonine kinases that are key downstream effectors of the small GTPase RhoA.[1][2] By inhibiting ROCK, fasudil prevents the phosphorylation of downstream substrates like Myosin Light Chain (MLC) and Myosin Phosphatase Target Subunit 1 (MYPT1), leading to a reduction in smooth muscle contraction and stress fiber formation.[3][4][5] Fasudil has been approved in Japan for the treatment of cerebral vasospasm.[1]
This compound acts further downstream in the Rho signaling cascade. It is a selective inhibitor of the MRTF/Serum Response Factor (SRF) transcriptional pathway.[6][7][8] This pathway is activated by Rho/ROCK signaling, which promotes the nuclear translocation of MRTF, a cofactor for the transcription factor SRF. By inhibiting this pathway, this compound prevents the transcription of SRF-target genes, including alpha-smooth muscle actin (α-SMA), a key marker of myofibroblast activation and fibrosis.[3][6]
Signaling Pathway of Rho/ROCK/MRTF
Caption: Simplified Rho/ROCK/MRTF signaling pathway highlighting the points of inhibition for fasudil and this compound.
Quantitative Comparison of In Vitro Potency and Selectivity
Direct head-to-head comparisons in the same assays are limited, but available data allows for an assessment of their relative potency and selectivity.
| Parameter | This compound | Fasudil | Reference |
| Target | Rho/MRTF Pathway | ROCK1 / ROCK2 | [1][6] |
| IC50 (CAF Viability) | ~10 µM | Not Reported | [3][6] |
| IC50 (Fibroblast-mediated collagen contraction) | 5 µM | Not Reported | [7][8] |
| Ki (ROCK1) | Not Applicable | 0.33 µM | [2] |
| IC50 (ROCK2) | Not Applicable | 0.158 µM | [2] |
| Ki (Other Kinases) | Not Reported | PKA: 1.6 µM, PKG: 1.6 µM, PKC: 3.3 µM, MLCK: 36 µM | [9] |
Note: The lack of direct comparative IC50 values for ROCK inhibition by this compound and for MRTF pathway inhibition by fasudil in the same experimental setups makes a direct potency comparison challenging. However, the data indicates that fasudil is a potent, low micromolar inhibitor of ROCK, while this compound is effective in cell-based assays in the mid-micromolar range. Fasudil exhibits some off-target effects on other kinases at higher concentrations.[1][9]
Comparative Effects on Fibroblast Activation and Extracellular Matrix Deposition
A key differentiator between this compound and fasudil lies in their effects on cancer-associated fibroblasts (CAFs) and the surrounding extracellular matrix (ECM).
| Effect | This compound | Fasudil | Reference |
| α-SMA Expression | Decreased | Decreased | [3] |
| Collagen I & IIa Levels (in CAFs) | Decreased | Increased at higher concentrations | [3] |
| Collagen II Levels (in PSCs) | Decreased | Decreased | [3] |
A study directly comparing the two compounds in pancreatic cancer models found that while both inhibitors reduced α-SMA levels in pancreatic stellate cells (PSCs), their effects on collagen production in CAFs differed significantly. This compound consistently decreased the levels of collagens I and IIa, key components of the fibrotic stroma.[3] In contrast, fasudil, particularly at higher concentrations, was observed to increase the production of these collagens in CAFs.[3] This suggests that for anti-fibrotic therapies where reducing collagen deposition is a primary goal, targeting the MRTF/SRF pathway with this compound may be more advantageous than pan-ROCK inhibition with fasudil.[3]
Experimental Workflow for Comparing Inhibitor Effects on Fibroblasts
Caption: General workflow for in vitro comparison of this compound and fasudil on fibroblast function.
Experimental Protocols
Detailed protocols are crucial for reproducing and building upon published findings. Below are outlines for key experiments based on available information.
Cell Viability Assay (MTT Assay)
-
Objective: To determine the effect of this compound and fasudil on the viability of cancer-associated fibroblasts (CAFs).
-
Methodology:
-
Seed CAFs in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound, fasudil, or vehicle control (e.g., DMSO) for a specified duration (e.g., 72 hours).[3]
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or a specialized reagent).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value for each compound.
-
Fibroblast-Mediated Collagen Contraction Assay
-
Objective: To assess the effect of this compound and fasudil on the contractile ability of fibroblasts embedded in a 3D collagen matrix.
-
Methodology:
-
Prepare a collagen gel solution on ice, typically containing type I collagen, cell culture medium, and a neutralizing agent.
-
Harvest and resuspend fibroblasts in serum-free medium and mix with the collagen solution.
-
Pipette the cell-collagen mixture into 24-well plates and allow the gels to polymerize at 37°C.
-
After polymerization, add culture medium containing the desired concentrations of this compound, fasudil, or vehicle control to each well.
-
Gently detach the collagen gels from the sides of the wells to initiate contraction.
-
Image the gels at various time points (e.g., 0, 24, 48 hours) and measure the area of the gel.
-
Calculate the percentage of contraction relative to the initial gel area.
-
Western Blot Analysis
-
Objective: To quantify the protein expression levels of α-SMA and collagens in fibroblasts treated with this compound or fasudil.
-
Methodology:
-
Culture and treat fibroblasts as described for the cell viability assay.
-
Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for α-SMA, collagen I, collagen IIa, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using image analysis software and normalize to the loading control.
-
Conclusion
This compound and fasudil represent two distinct strategies for targeting the Rho signaling pathway. Fasudil, a direct ROCK inhibitor, has a broad range of effects on cell contraction and motility. In contrast, this compound offers a more targeted approach by inhibiting the downstream MRTF/SRF transcriptional pathway, which appears to be more specifically involved in the fibrotic process, particularly in regulating the expression of key extracellular matrix proteins.
For research focused on mitigating fibrosis by reducing collagen deposition and myofibroblast activation, this compound presents a compelling alternative to broader-acting ROCK inhibitors like fasudil. The differential effects of these two compounds on collagen production in CAFs underscore the importance of selecting inhibitors based on the specific pathological mechanisms being targeted. Further head-to-head studies are warranted to fully elucidate the therapeutic potential of these two classes of inhibitors in various disease models.
References
- 1. Rho-kinase inhibitors as therapeutics: from pan inhibition to isoform selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The Rho/MRTF pathway inhibitor this compound reduces stellate cell activation and modulates immune cell populations in KrasG12D; Pdx1-Cre (KC) mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of Rho-associated kinases and their inhibitor fasudil in neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. cancer-research-network.com [cancer-research-network.com]
- 7. axonmedchem.com [axonmedchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
In Vivo Validation of CCG-222740's Antifibrotic Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo antifibrotic effects of CCG-222740, a novel inhibitor of the Rho/myocardin-related transcription factor (MRTF) pathway. The product's performance is compared with its predecessor, CCG-203971, and two clinically approved antifibrotic drugs, Pirfenidone and Nintedanib. This document summarizes quantitative data from preclinical studies, details key experimental protocols, and visualizes relevant biological pathways and workflows to offer an objective assessment for researchers in the field of fibrosis.
Mechanism of Action: Targeting the Rho/MRTF/SRF Pathway
This compound exerts its antifibrotic effects by inhibiting the Rho/MRTF/SRF signaling pathway, a critical regulator of myofibroblast activation and extracellular matrix deposition. By targeting this pathway, this compound effectively reduces the expression of key fibrotic markers such as alpha-smooth muscle actin (α-SMA) and collagen.[1][2]
Below is a diagram illustrating the signaling cascade and the point of intervention for this compound.
Caption: Inhibition of the Rho/MRTF/SRF pathway by this compound.
Comparative In Vivo Efficacy
This section presents a summary of the quantitative antifibrotic effects of this compound and comparator compounds in various preclinical models of fibrosis. Due to the absence of direct head-to-head in vivo studies in the public domain, the data is presented from different studies using similar animal models to allow for an indirect comparison.
Bleomycin-Induced Skin Fibrosis Model
This model is a widely used tool to study the pathogenesis of skin fibrosis and to evaluate the efficacy of potential antifibrotic therapies.[3]
| Compound | Animal Model | Dosing Regimen | Key Findings | Reference |
| CCG-203971 | Mouse | Not specified | Inhibited development of dermal fibrosis. | [4] |
| Pirfenidone | Rat | 50 mg/kg | Significantly inhibited bleomycin-induced lung fibrosis and reduced hydroxyproline content.[5] | [5] |
| Nintedanib | Mouse | Not specified | Dose-dependently prevented bleomycin-induced skin fibrosis and was effective in treating established fibrosis.[3] | [3] |
Caerulein-Induced Pancreatitis Model
This model is utilized to investigate pancreatitis and the associated fibrotic processes in the pancreas.[6]
| Compound | Animal Model | Dosing Regimen | Key Findings | Reference |
| This compound | Mouse (KrasG12D; Pdx1-Cre) | 100 mg/kg/day (oral gavage) for 7 days | Significantly reduced α-SMA levels in the pancreas.[1] Decreased infiltration of macrophages and increased CD4 T cells.[1][2] | [1][2] |
| Puerarin | Mouse (C57BL/6) | 100 mg/kg/day (oral) for 3 weeks | Notably ameliorated pancreatic atrophy, inflammation, and fibrosis.[6] | [6] |
Experimental Protocols
Detailed methodologies for the key in vivo experiments cited in this guide are provided below.
Bleomycin-Induced Skin Fibrosis in Mice
This protocol is a standard method for inducing skin fibrosis to test antifibrotic compounds.
Caption: Experimental workflow for the bleomycin-induced skin fibrosis model.
Detailed Steps:
-
Animal Model: C57BL/6 mice are commonly used.
-
Induction of Fibrosis: Bleomycin (e.g., 1 mg/mL in PBS) is administered daily via subcutaneous injections into a defined area on the shaved back of the mice for a period of 21 to 28 days.[7]
-
Treatment: The test compound (e.g., this compound) or vehicle is administered daily, typically starting from the first day of bleomycin injections.
-
Endpoint Analysis: At the end of the study, mice are euthanized, and skin samples from the injection site are collected for analysis. Key parameters measured include:
-
Dermal Thickness: Assessed by histological staining (e.g., Hematoxylin and Eosin, Masson's Trichrome).[7]
-
Collagen Content: Quantified using a hydroxyproline assay.
-
Myofibroblast Infiltration: Evaluated by immunohistochemical staining for α-SMA.
-
Gene Expression: Analysis of profibrotic genes (e.g., Col1a1, Acta2) by qRT-PCR.[7]
-
Caerulein-Induced Pancreatitis in Mice
This protocol details the induction of pancreatitis and subsequent fibrosis to evaluate therapeutic interventions.
Caption: Experimental workflow for the caerulein-induced pancreatitis model.
Detailed Steps:
-
Animal Model: Various mouse strains, including C57BL/6 and genetically engineered models like KrasG12D; Pdx1-Cre, are used.[1][6]
-
Induction of Pancreatitis: Mice receive repeated intraperitoneal injections of caerulein (e.g., 75 µg/kg) hourly for several hours over one or more days.[1]
-
Treatment: this compound (e.g., 100 mg/kg daily by oral gavage) is administered, often starting a few days before the caerulein challenge and continuing throughout the experiment.[1]
-
Endpoint Analysis: Pancreatic tissue and blood are collected for:
-
Histological Assessment: To evaluate edema, inflammation, and fibrosis using H&E and Sirius Red staining.[6]
-
Fibrosis Markers: Western blotting and immunohistochemistry for α-SMA and collagen.[1]
-
Inflammatory Response: Analysis of immune cell populations in the pancreas by flow cytometry.[1]
-
Pancreatic Injury Markers: Measurement of serum amylase and lipase levels.
-
Conclusion
The available in vivo data demonstrates that this compound is a potent antifibrotic agent, effectively reducing markers of fibrosis in a model of pancreatitis-associated fibrosis.[1] While direct comparative studies with clinically approved drugs like Pirfenidone and Nintedanib are not yet available, the preclinical evidence for this compound's efficacy, coupled with a distinct mechanism of action, positions it as a promising candidate for further investigation in the treatment of fibrotic diseases. Future head-to-head studies in relevant animal models are warranted to definitively establish its comparative efficacy and therapeutic potential.
References
- 1. The Rho/MRTF pathway inhibitor this compound reduces stellate cell activation and modulates immune cell populations in KrasG12D; Pdx1-Cre (KC) mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Rho/MRTF pathway inhibitor this compound reduces stellate cell activation and modulates immune cell populations in KrasG12D; Pdx1-Cre (KC) mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nintedanib inhibits fibroblast activation and ameliorates fibrosis in preclinical models of systemic sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetic optimitzation of CCG-203971: Novel inhibitors of the Rho/MRTF/SRF transcriptional pathway as potential antifibrotic therapeutics for systemic scleroderma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pirfenidone suppresses bleomycin-induced pulmonary fibrosis and periostin expression in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Puerarin Ameliorates Caerulein-Induced Chronic Pancreatitis via Inhibition of MAPK Signaling Pathway [frontiersin.org]
- 7. researchgate.net [researchgate.net]
Unraveling the Mechanism of CCG-222740: A Comparative Analysis
A deep dive into the Rho/MRTF pathway inhibitor, CCG-222740, reveals its intricate mechanism of action and offers a comparative landscape against other notable inhibitors. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview, supported by experimental data, to facilitate informed decisions in research and development.
This compound is a potent and selective small molecule inhibitor of the Rho/Myocardin-Related Transcription Factor (MRTF) pathway.[1][2][3][4] This pathway is a critical regulator of cellular processes such as cytoskeletal dynamics, cell migration, and the expression of fibrotic genes. The dysregulation of the Rho/MRTF/SRF signaling cascade has been implicated in various diseases, including fibrosis and cancer metastasis.[5][6] This guide cross-validates the mechanism of action of this compound by comparing its performance with alternative compounds that target different nodes of this pathway.
Comparative Analysis of Inhibitor Performance
To objectively evaluate the efficacy and mechanism of this compound, its performance was benchmarked against a panel of inhibitors with distinct modes of action. The following tables summarize the quantitative data from key experimental assays.
| Inhibitor | Target/Mechanism | SRF Reporter Assay (IC50) | Collagen Contraction (IC50) | Cell Viability (IC50) | α-SMA Expression | Collagen Expression |
| This compound | MRTF/SRF Pathway & Pirin | ~1 µM | 5 µM [3][4] | ~10 µM (CAFs) [2][3] | Potent Inhibition [2] | Decreased [2][7] |
| Fasudil | ROCK (Upstream of MRTF) | Less Potent than this compound | Not Reported | Not Reported | Inhibition | Increased (at higher conc.)[7] |
| CCG-203971 | MRTF/SRF Pathway | Less Potent than this compound | 25 µM[8] | More Cytotoxic than this compound[8] | Inhibition | Not Reported |
| Latrunculin B | Actin Polymerization | Potent Inhibition | Not Reported | Not Reported | Inhibition | Not Reported |
| CCT251236 | Pirin | Not Reported | Not Reported | Not Reported | Inhibition | Inhibition |
Note: IC50 values can vary depending on the cell type and experimental conditions. CAFs: Cancer-Associated Fibroblasts.
| Inhibitor | Binding Target | Binding Affinity (KD) |
| This compound | Pirin | 4.3 µM [5][9] |
| CCG-1423 | Pirin | Not Directly Reported |
| CCG-257081 (analogue) | Pirin | 8.5 µM[5][9] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms of action and experimental procedures, the following diagrams were generated using Graphviz.
Detailed Experimental Protocols
For the purpose of reproducibility and cross-validation, detailed protocols for the key experiments are provided below.
SRF Reporter Gene Assay
This assay quantitatively measures the activity of the Serum Response Factor (SRF), a key downstream transcription factor in the Rho/MRTF pathway.
-
Cell Culture and Transfection:
-
HEK293 cells are cultured in DMEM supplemented with 10% FBS.
-
Cells are seeded in 96-well plates and co-transfected with an SRF-responsive luciferase reporter plasmid (e.g., pGL4.34[luc2P/SRF-RE/Hygro]) and a constitutively active upstream activator of the pathway (e.g., a constitutively active Gα12/13 or RhoA mutant).[10][11] A control plasmid expressing Renilla luciferase can be co-transfected for normalization.
-
-
Inhibitor Treatment:
-
24 hours post-transfection, cells are treated with varying concentrations of this compound or alternative inhibitors. A DMSO control is included.
-
-
Luciferase Activity Measurement:
-
After 16-24 hours of inhibitor treatment, luciferase activity is measured using a commercial luciferase assay system (e.g., Promega's Dual-Glo® Luciferase Assay System).
-
Luminescence is read on a microplate luminometer.
-
-
Data Analysis:
-
Firefly luciferase activity is normalized to Renilla luciferase activity.
-
IC50 values are calculated by plotting the normalized luciferase activity against the logarithm of the inhibitor concentration.
-
Western Blot for α-SMA and Collagen
This method is used to determine the protein levels of α-smooth muscle actin (α-SMA) and collagen, key markers of fibroblast activation and fibrosis.
-
Cell Lysis:
-
Fibroblasts or other relevant cell types are treated with inhibitors for a specified period (e.g., 48-72 hours).
-
Cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease inhibitors.
-
-
Protein Quantification:
-
Protein concentration in the lysates is determined using a BCA protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Equal amounts of protein (e.g., 10-20 µg) are separated by SDS-polyacrylamide gel electrophoresis.[12]
-
Proteins are then transferred to a PVDF membrane.
-
-
Immunoblotting:
-
The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
The membrane is incubated with primary antibodies against α-SMA (e.g., 1:1000 dilution) and Collagen I (e.g., 1:1000 dilution) overnight at 4°C.[13][14] An antibody against a housekeeping protein (e.g., GAPDH or β-actin) is used as a loading control.[12]
-
The membrane is washed with TBST and incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Band intensities are quantified using image analysis software (e.g., ImageJ) and normalized to the loading control.
-
Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding:
-
Cells (e.g., Cancer-Associated Fibroblasts) are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and allowed to adhere overnight.
-
-
Inhibitor Treatment:
-
The culture medium is replaced with fresh medium containing various concentrations of the inhibitors. A vehicle control (DMSO) is included.
-
Cells are incubated for a specified period (e.g., 72 hours).[2]
-
-
MTT Incubation:
-
MTT solution (5 mg/mL in PBS) is added to each well to a final concentration of 0.5 mg/mL.
-
The plate is incubated for 4 hours at 37°C to allow the formation of formazan crystals by metabolically active cells.
-
-
Solubilization and Absorbance Measurement:
-
The medium is removed, and the formazan crystals are dissolved in 100 µL of DMSO or a solubilization buffer.
-
The absorbance is measured at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Cell viability is expressed as a percentage of the control.
-
IC50 values are determined by plotting cell viability against the logarithm of the inhibitor concentration.
-
Collagen Contraction Assay
This assay measures the ability of fibroblasts to contract a collagen gel, a functional readout of their contractile and pro-fibrotic activity.
-
Gel Preparation:
-
A solution of type I collagen is prepared on ice and neutralized.
-
Fibroblasts are resuspended in serum-free medium and mixed with the collagen solution.
-
-
Gel Polymerization:
-
The cell-collagen mixture is dispensed into a 24-well plate and allowed to polymerize at 37°C for 1 hour.
-
-
Inhibitor Treatment and Gel Release:
-
After polymerization, medium containing the inhibitors at various concentrations is added on top of the gels.
-
The gels are then gently detached from the sides of the wells to allow for contraction.
-
-
Measurement of Contraction:
-
The area of the collagen gels is measured at different time points (e.g., 24, 48 hours) using a scanner or camera and image analysis software.
-
-
Data Analysis:
-
The percentage of gel contraction is calculated relative to the initial gel area.
-
IC50 values can be determined by plotting the percentage of contraction against the logarithm of the inhibitor concentration.
-
Conclusion
The cross-validation of this compound's mechanism of action through comparative analysis with other inhibitors provides a robust understanding of its role in the Rho/MRTF/SRF signaling pathway. Its ability to potently inhibit SRF-mediated transcription, reduce key fibrotic markers, and modulate fibroblast function, coupled with the discovery of Pirin as a novel molecular target, underscores its potential as a valuable research tool and a promising therapeutic candidate.[5][9] The provided experimental protocols offer a framework for further investigation and validation of these findings.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. The Rho/MRTF pathway inhibitor this compound reduces stellate cell activation and modulates immune cell populations in KrasG12D; Pdx1-Cre (KC) mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. axonmedchem.com [axonmedchem.com]
- 5. Identification of Pirin as a Molecular Target of the CCG-1423/CCG-203971 Series of Antifibrotic and Antimetastatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimization of Novel Nipecotic Bis(amide) Inhibitors of the Rho/MKL1/SRF Transcriptional Pathway as Potential Anti-metastasis Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. abeomics.com [abeomics.com]
- 11. promega.com [promega.com]
- 12. researchgate.net [researchgate.net]
- 13. Myocardin-related Transcription Factor-A Complexes Activate Type I Collagen Expression in Lung Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 14. CD44 inhibits α-SMA gene expression via a novel G-actin/MRTF-mediated pathway that intersects with TGFβR/p38MAPK signaling in murine skin fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of Anti-Fibrotic Agents: CCG-222740, Pirfenidone, and Nintedanib
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the pre-clinical efficacy of the novel anti-fibrotic agent CCG-222740 against the established drugs, Pirfenidone and Nintedanib. The information is compiled from various studies to offer a comprehensive resource for evaluating their potential therapeutic applications.
Executive Summary
Fibrotic diseases, characterized by excessive scarring and extracellular matrix deposition, represent a significant therapeutic challenge. While Pirfenidone and Nintedanib are approved for the treatment of idiopathic pulmonary fibrosis (IPF), there is a continuous search for more potent and targeted anti-fibrotic therapies. This compound, a second-generation inhibitor of the Rho/Myocardin-Related Transcription Factor (MRTF)/Serum Response Factor (SRF) signaling pathway, has emerged as a promising candidate. This guide synthesizes available pre-clinical data to compare the efficacy of these three agents.
Mechanism of Action
A fundamental difference between these agents lies in their molecular targets and mechanisms of action.
-
This compound: A selective inhibitor of the MRTF/SRF transcriptional pathway.[1][2] This pathway is a critical downstream effector of Rho GTPase signaling and plays a pivotal role in myofibroblast activation and collagen production. By inhibiting the nuclear localization of MRTF-A, this compound prevents the transcription of key fibrotic genes.[1]
-
Pirfenidone: The precise mechanism of action is not fully understood, but it is known to exhibit anti-inflammatory, antioxidant, and anti-fibrotic properties.[3][4] It is suggested to downregulate the production of pro-fibrotic cytokines like Transforming Growth Factor-beta (TGF-β) and Tumor Necrosis Factor-alpha (TNF-α).[3]
-
Nintedanib: A multi-tyrosine kinase inhibitor that targets the receptors for Platelet-Derived Growth Factor (PDGF), Fibroblast Growth Factor (FGF), and Vascular Endothelial Growth Factor (VEGF).[5][6] By blocking these signaling pathways, Nintedanib interferes with the proliferation, migration, and activation of fibroblasts.
Signaling Pathways
Below are simplified diagrams illustrating the signaling pathways targeted by each agent.
References
- 1. The Rho/MRTF pathway inhibitor this compound reduces stellate cell activation and modulates immune cell populations in KrasG12D; Pdx1-Cre (KC) mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetic Optimization of CCG-203971: Novel Inhibitors of the Rho/MRTF/SRF Transcriptional Pathway as Potential Antifibrotic Therapeutics for Systemic Scleroderma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of Pirfenidone and Collagen-Polyvinylpyrrolidone on Macroscopic and Microscopic Changes, TGF-β1 Expression, and Collagen Deposition in an Experimental Model of Tracheal Wound Healing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pirfenidone anti-fibrotic effects are partially mediated by the inhibition of MUC1 bioactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nintedanib: evidence for its therapeutic potential in idiopathic pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Potential of nintedanib in treatment of progressive fibrosing interstitial lung diseases - PMC [pmc.ncbi.nlm.nih.gov]
Side-by-side comparison of CCG-222740 and latrunculin B
A Comparative Guide to CCG-222740 and Latrunculin B: Two Modulators of the Actin Cytoskeleton
This guide provides a detailed, side-by-side comparison of this compound and Latrunculin B, two chemical probes used extensively in cell biology and drug discovery to investigate the actin cytoskeleton. While both compounds ultimately impact actin-related processes, they do so through fundamentally different mechanisms, making them suitable for distinct experimental questions. This document is intended for researchers, scientists, and drug development professionals seeking to select the appropriate tool for their studies.
Mechanism of Action
The most significant difference between this compound and Latrunculin B lies in their mechanism of action. Latrunculin B directly interacts with actin protein, whereas this compound targets a signaling pathway that regulates the expression of actin and other cytoskeleton-related genes.
Latrunculin B: A Direct Inhibitor of Actin Polymerization
Latrunculin B is a marine toxin that directly binds to monomeric actin (G-actin) in a 1:1 stoichiometric ratio.[1][2][3][4] This binding sequesters G-actin, preventing its incorporation into filamentous actin (F-actin).[5][6] The net result is a rapid disruption and depolymerization of the existing actin cytoskeleton.[2][3][4] This mechanism makes Latrunculin B a powerful tool for studying cellular processes that require dynamic actin filaments, such as cell motility, division, and endocytosis.[2][3]
This compound: An Inhibitor of the Rho/MRTF/SRF Signaling Pathway
This compound is a small molecule inhibitor that acts upstream of actin expression. It targets the Rho/Myocardin-Related Transcription Factor (MRTF)/Serum Response Factor (SRF) signaling pathway.[7][8][9] This pathway is a key regulator of gene transcription in response to changes in Rho GTPase activity and actin dynamics.[10] G-actin binds to and sequesters MRTF in the cytoplasm. When Rho signaling promotes F-actin assembly, the pool of G-actin is depleted, releasing MRTF to translocate to the nucleus. There, it co-activates SRF to drive the transcription of target genes, including alpha-smooth muscle actin (ACTA2), a key marker of myofibroblast differentiation and fibrosis.[11] this compound inhibits this pathway, leading to reduced expression of α-SMA and other fibrotic proteins.[7][8][10][12] Its mechanism makes it a valuable tool for studying fibrotic diseases and cancer metastasis.[8][9]
Quantitative Data Comparison
The potency and effective concentrations of these compounds differ significantly, reflecting their distinct molecular targets.
| Parameter | This compound | Latrunculin B | Target / Assay Context |
| IC₅₀ | ~10 µM[9][10] | 1.4 µM (HeLa)[13] | Cell Viability / Growth Inhibition |
| 4.8 µM (MDA-MB-435) | |||
| 7.1 µM (HCT116) | |||
| IC₅₀ | 5 µM[8][14] | N/A | Fibroblast-mediated Collagen Contraction |
| IC₅₀ | N/A | ~60 nM (serum-free)[15] | In Vitro Actin Polymerization |
| N/A | ~900 nM (with serum)[15] | ||
| K_d | N/A | 60 nM[6] | G-actin Binding |
| Effective Conc. | 1-25 µM[8][9] | 20-200 nM[15][16] | Cellular Assays (protein expression, mechanical properties) |
Cellular Effects Comparison
The divergent mechanisms of action translate into different observable effects at the cellular level.
| Cellular Process | This compound | Latrunculin B |
| Actin Cytoskeleton | Reduces expression of α-SMA.[7][10] Indirectly affects stress fiber formation. | Rapidly depolymerizes F-actin, disrupting all actin structures.[2][3] |
| Cell Morphology | Can reverse the activated, spread morphology of myofibroblasts. | Causes rapid cell rounding and loss of stress fibers.[1][6] |
| Cell Viability | Decreases viability of cancer-associated fibroblasts (CAFs) at ~10 µM.[10][12] | Potent growth inhibitor in various cancer cell lines (IC₅₀ 1.4 - 7.1 µM).[13] |
| Gene Expression | Inhibits MRTF/SRF-mediated transcription of genes like ACTA2 (α-SMA) and collagens.[11][12] | Does not directly target gene transcription. |
| Primary Use | Anti-fibrotic and anti-metastatic studies; research on mechanotransduction signaling.[8][9] | Acute disruption of actin-dependent processes (e.g., motility, cytokinesis).[3] |
| Reversibility/Kinetics | Effects are dependent on protein turnover and are generally slower to manifest and reverse. | Effects are rapid and can be reversible, though the compound is gradually inactivated by serum.[1][6] |
Experimental Protocols
Below are summaries of key experimental methods used to characterize these compounds.
Protocol 1: Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation. It is commonly used to determine the cytotoxic effects of a compound.
-
Cell Plating: Plate cells (e.g., Cancer-Associated Fibroblasts for this compound) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound or Latrunculin B for a specified duration (e.g., 72 hours).[10][12]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Measurement: Read the absorbance of the solution on a microplate reader at a wavelength of ~570 nm.
-
Analysis: Calculate cell viability as a percentage relative to a vehicle-treated control and plot the results to determine the IC₅₀ value.
Protocol 2: Western Blot for α-SMA Expression
This technique is used to detect and quantify the levels of specific proteins, such as α-SMA, following compound treatment. It is a key assay for characterizing the anti-fibrotic effects of this compound.
-
Cell Culture and Treatment: Culture primary stellate cells or fibroblasts and treat with various concentrations of this compound (e.g., 1-10 µM) for an extended period (e.g., 72 hours) to allow for changes in protein expression.[10]
-
Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.
-
Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate 20-30 µg of protein from each sample by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for α-SMA overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Incubate with a chemiluminescent substrate (ECL) and detect the signal using a digital imager.
-
-
Analysis: Quantify the band intensity using software like ImageJ and normalize to a loading control protein (e.g., Vinculin or GAPDH).[10]
Summary
This compound and Latrunculin B are complementary tools for probing the actin cytoskeleton.
-
Choose Latrunculin B for experiments requiring rapid and direct inhibition of actin polymerization to study the immediate consequences on cell structure and dynamic processes. It is ideal for short-term studies due to its potency at nanomolar concentrations and direct action on actin itself.[6]
-
Choose this compound for investigating the upstream signaling pathways that regulate actin gene expression, particularly in the context of chronic conditions like fibrosis or cancer. Its effects are indirect and manifest over longer time courses, making it suitable for studying transcriptional regulation and its impact on cell phenotype.[14]
By understanding their distinct mechanisms and cellular effects, researchers can make an informed decision to select the most appropriate compound to address their specific biological questions.
References
- 1. Latrunculin - Wikipedia [en.wikipedia.org]
- 2. adipogen.com [adipogen.com]
- 3. Latrunculin A & B - Potent Actin Polymerization Inhibitors - Nordic Biosite [nordicbiosite.com]
- 4. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 5. apexbt.com [apexbt.com]
- 6. caymanchem.com [caymanchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. cancer-research-network.com [cancer-research-network.com]
- 10. The Rho/MRTF pathway inhibitor this compound reduces stellate cell activation and modulates immune cell populations in KrasG12D; Pdx1-Cre (KC) mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identification of Pirin as a Molecular Target of the CCG-1423/CCG-203971 Series of Antifibrotic and Antimetastatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. medchemexpress.com [medchemexpress.com]
- 14. axonmedchem.com [axonmedchem.com]
- 15. journals.biologists.com [journals.biologists.com]
- 16. profiles.wustl.edu [profiles.wustl.edu]
Preclinical Profile of CCG-222740: A Comparative Guide for Researchers
An in-depth evaluation of the novel Rho/MRTF pathway inhibitor, CCG-222740, summarizing its preclinical data and comparing its performance against other relevant compounds.
This guide provides a comprehensive overview of the preclinical development and evaluation of this compound, a potent and selective small molecule inhibitor of the Rho/myocardin-related transcription factor (MRTF) pathway. Designed for researchers, scientists, and drug development professionals, this document objectively compares the performance of this compound with other alternatives, supported by experimental data.
Mechanism of Action
This compound functions by inhibiting the Rho/MRTF signaling pathway, which plays a crucial role in fibroblast activation and fibrosis. This inhibition leads to a reduction in the nuclear translocation of MRTF, thereby decreasing the expression of target genes such as alpha-smooth muscle actin (α-SMA), a key marker of myofibroblast differentiation.
Signaling Pathway
The Rho/MRTF/SRF signaling pathway is a key regulator of cellular processes such as actin dynamics, cell motility, and gene expression. In pathological conditions like fibrosis and cancer, this pathway becomes hyperactivated. This compound intervenes by preventing the nuclear accumulation of MRTF, a critical co-activator for the serum response factor (SRF).
Figure 1: Simplified Rho/MRTF/SRF signaling pathway and the inhibitory action of this compound.
In Vitro Efficacy
This compound has demonstrated potent anti-fibrotic and anti-proliferative effects in various in vitro models.
Anti-fibrotic Activity
| Cell Type | Parameter | This compound Effect | Concentration | Reference |
| Primary Mouse Pancreatic Stellate Cells | α-SMA Expression | Reduced | 1 µM | |
| Primary Mouse Pancreatic Stellate Cells | Collagen 2A Levels | Reduced | 1 µM | |
| Cancer-Associated Fibroblasts (CAFs) | α-SMA Expression | Reduced | 10 µM | |
| Cancer-Associated Fibroblasts (CAFs) | Collagen I, 2a, and IV Levels | Reduced | 10 µM | |
| Human Conjunctival Fibroblasts | α-SMA Protein Expression | Potent Inhibition | 10, 25 µM | |
| Human Conjunctival Fibroblasts | Collagen Contraction Assay | IC50 of 5 µM | 5 µM |
Antiproliferative and Cytotoxic Activity
| Cell Type | Parameter | This compound Effect | Concentration | Reference |
| Cancer-Associated Fibroblasts (CAFs) | Cell Viability | IC50 of ~10 µM | ~10 µM | |
| Cancer-Associated Fibroblasts (CAFs) | p27 Protein Levels | Increased | 10, 20 µM | |
| Cancer-Associated Fibroblasts (CAFs) | Cyclin D1 Protein Levels | Decreased | 10, 20 µM | |
| Human and Mouse Pancreatic Cancer Cells | Growth | Inhibitory effects | Similar to CAFs |
Comparison with Other Inhibitors
This compound has been shown to be more potent and less cytotoxic compared to earlier generation MRTF/SRF inhibitors and other related compounds.
| Compound | Target | Key Findings | Reference |
| This compound | Rho/MRTF Pathway | More potent inhibitor of MRTF/SRF target genes than CCG-203971. Less cytotoxic than CCG-203971. Effectively reduces fibrosis in skin and blocks melanoma metastasis. | |
| CCG-203971 | Rho/MRTF Pathway | Less potent in inhibiting MRTF/SRF target genes compared to this compound. | |
| Fasudil | ROCK Inhibitor | Reduces α-SMA levels but can increase collagen I and 2a levels at higher concentrations. A non-specific ROCK inhibitor. |
In Vivo Efficacy
Preclinical in vivo studies have demonstrated the therapeutic potential of this compound in models of pancreatic cancer and fibrosis.
| Animal Model | Treatment | Key Findings | Reference |
| Caerulein-stimulated KC mice | 100 mg/kg/day, oral gavage for 7 days | Significantly reduced α-SMA levels in the pancreas. Decreased infiltration of macrophages. Increased CD4 T cells and B cells. | |
| Rabbit model of glaucoma filtration surgery | Local delivery | Increased long-term success of surgery by 67%. Significantly decreased fibrosis and scarring. No detectable epithelial toxicity or systemic side effects. |
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cancer-associated fibroblasts (CAFs) are seeded in 96-well plates.
-
Cells are treated with various concentrations of this compound for 72 hours.
-
MTT reagent is added to each well and incubated to allow for the formation of formazan crystals.
-
The formazan crystals are dissolved using a solubilization solution.
-
The absorbance is measured at a specific wavelength to determine cell viability.
Figure 2: Workflow for the MTT-based cell viability assay.
Western Blotting
-
Primary stellate cells or CAFs are treated with this compound for the indicated time.
-
Cells are lysed to extract total protein.
-
Protein concentration is determined using a protein assay.
-
Equal amounts of protein are separated by SDS-PAGE.
-
Proteins are transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies against α-SMA, collagen isoforms, p27, or cyclin D1.
-
The membrane is then incubated with a corresponding secondary antibody.
-
Protein bands are visualized using a chemiluminescence detection system.
In Vivo Studies in KC Mice
-
LSL-KrasG12D/+; Pdx-1-Cre (KC) mice are used as a model for pancreatic cancer.
-
Pancreatitis is induced by caerulein stimulation.
-
Mice are treated with this compound (100 mg/kg) via oral gavage daily for 7 days.
-
At the end of the treatment period, pancreatic tissue is collected for analysis.
-
Immunohistochemistry is performed to assess α-SMA levels.
-
Flow cytometry is used to analyze immune cell populations (macrophages, CD4 T cells, B cells) in the pancreas.
Figure 3: Experimental workflow for in vivo evaluation of this compound in KC mice.
Conclusion
The preclinical data for this compound strongly support its continued development as a therapeutic agent for fibrotic diseases and cancer. Its enhanced potency and favorable safety profile compared to earlier-generation inhibitors make it a promising candidate. The detailed experimental data and protocols provided in this guide offer a valuable resource for researchers in the field to design and interpret future studies.
CCG-222740: A Comparative Literature Review of a Novel Rho/MRTF Pathway Inhibitor
For Immediate Publication
Ann Arbor, MI – In the landscape of therapeutic development for fibrotic diseases and cancer, the Rho/Myocardin-Related Transcription Factor (MRTF) signaling pathway has emerged as a critical target. This review provides a comprehensive comparison of CCG-222740, a potent and selective inhibitor of the Rho/MRTF pathway, against other relevant compounds, supported by experimental data from peer-reviewed studies. This guide is intended for researchers, scientists, and drug development professionals interested in the antifibrotic and antimetastatic potential of targeting this pathway.
Executive Summary
This compound is a second-generation small molecule inhibitor that demonstrates significant potency in preclinical models of fibrosis and cancer. It functions by inhibiting the nuclear translocation of MRTF-A, a key co-activator of Serum Response Factor (SRF), thereby downregulating the expression of profibrotic and pro-metastatic genes. Comparative studies reveal that this compound offers improved efficacy and reduced cytotoxicity compared to its predecessor, CCG-203971. Furthermore, it exhibits a distinct mechanism of action and, in some contexts, superior outcomes compared to broader-acting Rho-associated kinase (ROCK) inhibitors like Fasudil and Y-27632.
Comparative Performance Data
The following tables summarize the quantitative data from various studies, comparing this compound with other relevant inhibitors.
Table 1: In Vitro Potency of Rho/MRTF Pathway Inhibitors
| Compound | Assay | Cell Type | IC50 | Source |
| This compound | Fibroblast-mediated collagen contraction | Human Conjunctival Fibroblasts | 5 µM | [1] |
| CCG-203971 | Fibroblast-mediated collagen contraction | Human Conjunctival Fibroblasts | 25 µM | [1] |
| This compound | Cell Viability (MTT Assay) | Cancer Associated Fibroblasts (CAFs) | ~10 µM | [2][3][4] |
Table 2: Cytotoxicity Profile
| Compound | Concentration | Cell Type | Cell Viability | Source |
| This compound | 10 µM | Human Conjunctival Fibroblasts | 100% | [1] |
| This compound | 30 µM | Human Conjunctival Fibroblasts | 88% | [1] |
| This compound | 100 µM | Human Conjunctival Fibroblasts | 85% | [1] |
| CCG-203971 | 10 µM | Human Conjunctival Fibroblasts | Not explicitly stated, but implied to be lower than this compound | [1] |
Table 3: In Vivo Efficacy in a Preclinical Model of Glaucoma Filtration Surgery
| Treatment | Metric | Outcome | Source |
| This compound | Increased bleb survival | 67% increase (P < 0.0005) | [5] |
| CCG-203971 | Increased bleb survival | 33% increase (P < 0.01) | [5] |
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the mechanisms and experimental setups discussed, the following diagrams have been generated using Graphviz.
Caption: The Rho/MRTF/SRF signaling pathway and points of intervention for various inhibitors.
Caption: A generalized workflow for the in vitro comparison of antifibrotic compounds.
Detailed Methodologies
Fibroblast-Mediated Collagen Contraction Assay
This assay serves as a functional measure of the ability of fibroblasts to remodel the extracellular matrix, a key process in fibrosis.
-
Cell Seeding: Human conjunctival fibroblasts are seeded within a collagen type I matrix.
-
Treatment: The collagen gels are cultured for 7 days in the presence of varying concentrations of this compound or the comparator compound (e.g., CCG-203971).
-
Measurement: The area of the collagen gel is measured over time. A decrease in gel area indicates contraction by the fibroblasts.
-
Analysis: The concentration of the inhibitor that causes a 50% reduction in collagen contraction (IC50) is calculated. Each experiment is typically performed with triplicate gels per condition and repeated at least three times.[1]
Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Culture: Cancer Associated Fibroblasts (CAFs) are cultured in DMEM supplemented with 10% fetal bovine serum (FBS).
-
Treatment: Cells are treated with various concentrations of the inhibitor (e.g., this compound) for 72 hours.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to the cells. Metabolically active cells reduce the yellow MTT to purple formazan crystals.
-
Solubilization and Measurement: The formazan crystals are dissolved, and the absorbance is measured at a specific wavelength (typically 570 nm).
-
Analysis: Cell viability is expressed as a percentage of the viability of untreated control cells. The IC50 for cytotoxicity can also be determined.[4]
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression
qRT-PCR is used to quantify the expression levels of specific target genes.
-
Cell Treatment: Human conjunctival fibroblasts are treated with different concentrations of the inhibitors or a vehicle control (e.g., 0.1% DMSO) in DMEM with 10% FCS for 24 hours.
-
RNA Extraction and cDNA Synthesis: Total RNA is extracted from the cells and reverse-transcribed into complementary DNA (cDNA).
-
PCR Amplification: The cDNA is used as a template for PCR amplification with primers specific for the target genes (e.g., ACTA2 for alpha-smooth muscle actin and CTGF for connective tissue growth factor).
-
Quantification: The amount of amplified product is measured in real-time using a fluorescent dye.
-
Analysis: Gene expression levels are normalized to a housekeeping gene, and the fold change in expression relative to the control is calculated.[1][5]
Immunofluorescence Staining for Alpha-Smooth Muscle Actin (α-SMA)
Immunofluorescence is employed to visualize the expression and localization of specific proteins within cells.
-
Cell Culture and Treatment: Human conjunctival fibroblasts are treated for 48 hours with the inhibitors or a vehicle control.
-
Fixation and Permeabilization: Cells are fixed (e.g., with paraformaldehyde) and permeabilized (e.g., with Triton X-100) to allow antibody access to intracellular proteins.
-
Antibody Staining: The cells are incubated with a primary antibody specific for α-SMA, followed by a fluorescently labeled secondary antibody. The actin cytoskeleton can be co-stained with phalloidin, and nuclei with DAPI.
-
Imaging: The stained cells are visualized using a fluorescence microscope.
-
Quantification: The percentage of cells positive for α-SMA stress fibers is determined by visual quantification from multiple random fields of view per treatment group.[5]
Discussion of Comparative Findings
The available literature consistently demonstrates that this compound is a more potent inhibitor of the Rho/MRTF/SRF pathway than its predecessor, CCG-203971. In a fibroblast-mediated collagen contraction assay, this compound exhibited an IC50 of 5 µM, five times more potent than CCG-203971 (IC50 = 25 µM)[1]. This enhanced potency is also reflected in its ability to inhibit the expression of key fibrotic genes. Studies have shown that this compound is a more potent inhibitor of ACTA2 (alpha-smooth muscle actin) and CTGF (connective tissue growth factor) expression than CCG-203971[1]. Importantly, this increased efficacy is coupled with lower cytotoxicity, as this compound maintained higher cell viability at concentrations where it exerts its inhibitory effects[1].
When compared to the ROCK inhibitor Fasudil, this compound demonstrates a more targeted mechanism of action. While both compounds can reduce the activation of pancreatic stellate cells and decrease α-SMA levels, Fasudil's inhibition is upstream at the level of ROCK. In contrast, this compound acts further downstream by preventing the nuclear localization of MRTF-A. One study noted that while both this compound and Fasudil reduced α-SMA and collagen II levels in pancreatic stellate cells, higher concentrations of Fasudil actually increased the levels of collagen I and 2a in cancer-associated fibroblasts, an effect not observed with this compound[6]. This suggests that the more targeted approach of this compound may offer a more favorable antifibrotic profile.
In vivo studies further support the superior efficacy of this compound. In a rabbit model of glaucoma filtration surgery, local delivery of this compound significantly increased the long-term success of the surgery by 67%, compared to a 33% increase with CCG-203971[5]. This highlights the translational potential of this compound's enhanced potency.
Conclusion
This compound represents a significant advancement in the development of inhibitors targeting the Rho/MRTF/SRF signaling pathway. The compiled experimental data demonstrates its superior potency and reduced cytotoxicity compared to the earlier generation compound, CCG-203971. Its targeted mechanism offers potential advantages over broader-acting ROCK inhibitors like Fasudil. The promising preclinical data for this compound in models of fibrosis and cancer warrants further investigation and positions it as a strong candidate for continued drug development.
Disclaimer: This document is a literature review and is intended for informational purposes for a scientific audience. It is not intended to be a substitute for professional medical advice, diagnosis, or treatment.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The Rho/MRTF pathway inhibitor this compound reduces stellate cell activation and modulates immune cell populations in KrasG12D; Pdx1-Cre (KC) mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal Procedures for CCG-222740: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of laboratory chemicals is paramount. This document provides essential safety and logistical information for the proper disposal of CCG-222740, a potent and selective inhibitor of the Rho/myocardin-related transcription factor (MRTF) pathway.
This compound is utilized in research settings to study its effects on cellular processes such as fibrosis and melanoma metastasis.[1][2] While a Safety Data Sheet (SDS) for this compound from one supplier states that it is not classified as a hazardous substance or mixture, it is crucial to follow standard laboratory safety protocols and consult local regulations for chemical disposal.[3] This compound is intended for research use only and is not for human or veterinary use.[4]
Chemical and Physical Properties of this compound
A clear understanding of the chemical and physical properties of this compound is the first step in ensuring its safe handling and disposal.
| Property | Value |
| CAS Number | 1922098-69-8 |
| Molecular Formula | C23H19ClF2N2O3 |
| Molecular Weight | 444.86 g/mol [5][6] |
| Solubility | Soluble in DMSO[5][7] |
| Storage | Store in a dry, dark place at -20°C for up to one year.[4] |
Safety and Handling Precautions
Before handling or disposing of this compound, it is essential to take the following safety precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or aerosols.[3]
-
Avoid Contact: Prevent contact with skin and eyes.[3] In case of accidental contact, flush the affected area with copious amounts of water and seek medical attention if irritation persists.
-
Spill Management: In the event of a spill, contain the material and clean the area with an appropriate absorbent material. Dispose of the contaminated materials as chemical waste.
Step-by-Step Disposal Procedures
While this compound is not classified as hazardous, responsible disposal is a critical aspect of laboratory safety and environmental protection. The following procedures are recommended for the disposal of small quantities of this compound typically used in a research setting.
Disposal of Unused Solid this compound:
-
Waste Collection: Collect any unused solid this compound in a clearly labeled, sealed container.
-
Waste Segregation: Although not classified as hazardous, it is good practice to dispose of it as chemical waste. Do not mix it with general laboratory trash.
-
Institutional Guidelines: Follow your institution's specific guidelines for chemical waste disposal. Contact your Environmental Health and Safety (EHS) department for guidance on the proper disposal procedures at your facility.
Disposal of this compound Solutions:
This compound is often dissolved in solvents such as Dimethyl Sulfoxide (DMSO) for experimental use.[5][7] The disposal of these solutions must consider the hazards associated with the solvent.
-
Waste Collection: Collect all solutions containing this compound in a designated, labeled, and sealed waste container.
-
Solvent Classification: The solvent will likely determine the waste category. DMSO is a common laboratory solvent, and its disposal should follow established protocols.
-
Halogenated Waste Stream: As this compound contains chlorine and fluorine, it is prudent to dispose of it in a halogenated organic waste stream, if available at your institution.
-
Consult EHS: Always consult your institution's EHS department for specific instructions on the disposal of solutions containing this compound.
Disposal of Contaminated Materials:
Any materials that have come into contact with this compound, such as pipette tips, gloves, and empty vials, should be considered contaminated and disposed of as chemical waste.
-
Segregation: Collect all contaminated solid waste in a designated, labeled container.
-
Disposal: Dispose of the container according to your institution's chemical waste procedures.
Visualizing Experimental and Logical Frameworks
To further aid in the understanding of the context in which this compound is used, the following diagrams illustrate a typical experimental workflow and the signaling pathway it inhibits.
Caption: A typical experimental workflow involving the use and disposal of this compound.
Caption: The Rho/MRTF/SRF signaling pathway and the inhibitory action of this compound.
Disclaimer: This document provides general guidance. Researchers are strongly advised to consult the Safety Data Sheet provided by their supplier and to adhere to all local, state, and federal regulations, as well as their institution's specific policies for chemical waste disposal.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. file.glpbio.com [file.glpbio.com]
- 4. Sapphire Bioscience [sapphirebioscience.com]
- 5. This compound | Ras | Rho | ROCK | TargetMol [targetmol.com]
- 6. selleckchem.com [selleckchem.com]
- 7. glpbio.com [glpbio.com]
Safeguarding Your Research: A Comprehensive Guide to Handling CCG-222740
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for the proper handling and disposal of CCG-222740, a potent and selective Rho/myocardin-related transcription factor (MRTF) pathway inhibitor. By adhering to these procedural steps, you can minimize risks and maintain a safe research environment.
Essential Safety and Physical Data
A thorough understanding of the properties of this compound is the first step toward safe handling. The following table summarizes key quantitative data.
| Property | Value | Source |
| Chemical Name | N-(4-Chlorophenyl)-5,5-difluoro-1-(3-(furan-2-yl)benzoyl)piperidine-3-carboxamide | [1] |
| CAS Number | 1922098-69-8 | [1] |
| Molecular Formula | C23H19ClF2N2O3 | [1] |
| Molecular Weight | 444.86 g/mol | [1] |
| Appearance | White to off-white solid | [2] |
| Solubility | Soluble in DMSO | [1] |
| Storage (Powder) | Store at -20°C in a dry, dark place for up to 1 year. | [3] |
| Storage (in Solvent) | Store at -80°C for up to 1 year. |
Personal Protective Equipment (PPE) and Engineering Controls
Due to the limited toxicological data available for this compound, it is crucial to treat it as a potentially hazardous substance. The toxicological properties of this compound have not been fully tested.[2] Standard laboratory procedures for handling chemicals of unknown toxicity should be strictly followed.
Engineering Controls:
-
Fume Hood: All handling of this compound, including weighing, reconstitution, and aliquoting, must be conducted in a certified chemical fume hood to prevent inhalation.[2]
Personal Protective Equipment:
-
Eye Protection: Appropriate safety glasses or goggles should be worn at all times.[2]
-
Hand Protection: Chemical-resistant gloves are mandatory. While the specific glove type is not detailed in the available safety data, nitrile gloves are a common standard for handling many research chemicals. It is advisable to consult your institution's safety officer for specific recommendations.[2]
-
Body Protection: A standard laboratory coat must be worn to prevent skin contact.[2]
-
Respiratory Protection: If there is a risk of aerosolization and work cannot be conducted in a fume hood, a NIOSH-approved respirator may be necessary. Consult your institution's safety guidelines.
Operational Plan for Safe Handling
A systematic approach to handling this compound will minimize the risk of exposure and contamination.
1. Preparation and Reconstitution:
-
Before handling, ensure all necessary PPE is donned correctly.
-
Work exclusively within a chemical fume hood.
-
Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent moisture condensation.
-
Carefully weigh the required amount of the compound.
-
To reconstitute, add the appropriate solvent (e.g., DMSO) slowly to the vial.
-
Cap the vial securely and vortex or sonicate as needed to ensure complete dissolution.
2. Experimental Use:
-
When transferring solutions of this compound, use appropriate precision tools such as calibrated micropipettes.
-
Avoid creating aerosols.
-
Clearly label all solutions containing this compound with the compound name, concentration, solvent, and date of preparation.
-
Keep containers with this compound sealed when not in use.
3. Spill Management:
-
In case of a spill, immediately alert others in the vicinity.
-
If the spill is contained within the fume hood, use an appropriate absorbent material to clean it up.
-
For larger spills or spills outside of a fume hood, evacuate the area and follow your institution's emergency procedures.
-
All materials used for spill cleanup should be treated as hazardous waste.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
-
Unused Compound: Unused or expired this compound should be disposed of as hazardous chemical waste. Do not dispose of it in the regular trash or down the drain.
-
Contaminated Materials: All disposable materials that have come into contact with this compound, including pipette tips, microfuge tubes, gloves, and absorbent pads, must be collected in a designated, sealed hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a clearly labeled, sealed hazardous waste container.
-
Follow all local, state, and federal regulations for the disposal of hazardous chemical waste. Consult your institution's environmental health and safety department for specific guidance.
Visualizing the Safe Handling Workflow
The following diagram illustrates the key steps and decision points in the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
